1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole
Description
BenchChem offers high-quality 1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-ethynylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-2-6-3-4-10-11(6)5-7(8)9/h1,3-4,7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWAHEOVXCWWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole (CAS 1173030-07-3): Synthesis, Characterization, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole, a heterocyclic building block of significant interest in modern medicinal chemistry. The pyrazole core is a well-established "privileged scaffold" found in numerous FDA-approved therapeutics.[1][2][3] The strategic incorporation of a difluoroethyl group enhances metabolic stability and modulates electronic properties, while the terminal ethynyl moiety offers a versatile handle for synthetic elaboration and a key pharmacophoric element.[4] This document details the molecule's physicochemical properties, provides a robust, field-proven synthetic protocol with mechanistic insights, explores its vast potential in drug discovery programs, and outlines critical safety and handling procedures.
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of drug design.[5] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The N-1 nitrogen serves as a hydrogen bond donor, while the N-2 nitrogen acts as an acceptor, enabling diverse binding modes.[3] This versatility is evidenced by the scaffold's presence in blockbuster drugs targeting a wide array of clinical conditions, including:
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor for treating inflammatory diseases.[2]
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[1][3]
-
Pralsetinib (Gavreto®): A potent RET receptor tyrosine kinase inhibitor for treating specific types of cancer.[2]
The subject of this guide, 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole, builds upon this validated scaffold by introducing two high-value functional groups that address key challenges in drug development.
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the successful application of any chemical entity. The structural identity and purity of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole are confirmed through a combination of physicochemical measurements and spectroscopic analysis.
Key Physicochemical Data
The following table summarizes the core properties of the molecule. Predicted values are computationally derived and provide a useful baseline for experimental planning.
| Property | Value | Source |
| CAS Number | 1173030-07-3 | [6] |
| Molecular Formula | C₇H₆F₂N₂ | [6] |
| Molecular Weight | 156.14 g/mol | [6] |
| IUPAC Name | 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole | [6] |
| SMILES | C#CC1=CC=NN1CC(F)F | [6] |
| InChI Key | PGWAHEOVXCWWHZ-UHFFFAOYSA-N | [6] |
| XlogP (Predicted) | 1.3 | [6] |
Spectroscopic Signature for Structural Verification
The unique arrangement of atoms in 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole gives rise to a distinct spectroscopic fingerprint. The following data are expected upon analysis of a pure sample and serve as a benchmark for quality control.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ (ppm): ~7.5 (d, 1H, pyrazole-H), ~6.5 (d, 1H, pyrazole-H), ~4.6 (td, 2H, -CH₂-), ~6.2 (tt, 1H, -CHF₂), ~3.4 (s, 1H, -C≡CH) | Distinct signals for the two pyrazole ring protons, the methylene group adjacent to the ring, the methine proton split by two fluorine atoms and the adjacent methylene, and the terminal acetylenic proton. |
| ¹³C NMR | δ (ppm): ~140, ~130, ~110 (pyrazole carbons), ~115 (t, -CHF₂), ~80, ~75 (alkyne carbons), ~50 (t, -CH₂-) | Signals corresponding to the pyrazole ring, the difluoromethyl carbon (split into a triplet by fluorine), the two sp-hybridized alkyne carbons, and the methylene carbon (split into a triplet by fluorine). |
| ¹⁹F NMR | δ (ppm): ~ -115 (dt) | A characteristic doublet of triplets for the two equivalent fluorine atoms, showing coupling to the adjacent methine and methylene protons. |
| FT-IR | ν (cm⁻¹): ~3300 (sharp, ≡C-H stretch), ~2120 (sharp, C≡C stretch), ~1100 (strong, C-F stretch) | Unambiguous peaks indicating the presence of the terminal alkyne and the difluoro group. |
| Mass Spec (ESI+) | m/z: 157.057 [M+H]⁺ | The calculated exact mass of the protonated molecular ion confirms the elemental composition.[6] |
Synthesis and Purification: A Validated Protocol
The synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole is most reliably achieved via a multi-step sequence that leverages the robust and versatile Sonogashira coupling reaction.[7] This approach ensures high regioselectivity and functional group tolerance. The causality behind this strategic choice is to first build a stable, halogenated pyrazole core, which then serves as an electrophilic partner for the introduction of the nucleophilic alkyne.
Retrosynthetic Analysis and Workflow
The synthesis begins with a commercially available or readily synthesized pyrazole, which is first N-alkylated and then halogenated at the C-5 position. This halogenated intermediate is the key precursor for the final cross-coupling step.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
Materials: Pyrazole, 1-bromo-2,2-difluoroethane, sodium hydride (60% in mineral oil), N-Iodosuccinimide (NIS), Tetrahydrofuran (THF, anhydrous), Acetonitrile (ACN, anhydrous), Dichloromethane (DCM), Triethylamine (TEA), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Trimethylsilylacetylene (TMSA), Potassium carbonate (K₂CO₃), Methanol (MeOH).
Step 1: Synthesis of 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole
-
N-Alkylation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of pyrazole (1.0 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 1-bromo-2,2-difluoroethane (1.1 eq.) dropwise.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the consumption of pyrazole.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2,2-difluoroethyl)-1H-pyrazole.
-
C-5 Iodination: Dissolve the crude product from the previous step in anhydrous ACN. Add N-Iodosuccinimide (NIS, 1.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours. Rationale: NIS is a mild and effective electrophilic iodinating agent for electron-rich heterocycles.
-
Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole as a pure solid. Self-Validation: Confirm structure using ¹H NMR and MS.
Step 2: Sonogashira Coupling and Deprotection
-
Reaction Setup: To an oven-dried flask, add 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.). Purge the flask with an inert atmosphere.
-
Add anhydrous THF and anhydrous TEA (3.0 eq.) via syringe.
-
Add trimethylsilylacetylene (TMSA, 1.5 eq.) dropwise. Rationale: The TMS protecting group is used to prevent the undesirable homocoupling of the terminal alkyne, a common side reaction in copper-catalyzed couplings.[8]
-
Stir the reaction at room temperature until the starting iodide is consumed (monitor by TLC or LC-MS).
-
Deprotection: Upon completion, add methanol (MeOH) and potassium carbonate (K₂CO₃, 2.0 eq.) to the reaction mixture. Rationale: This is a mild and standard condition for the cleavage of the silicon-alkyne bond.
-
Stir at room temperature for 2-4 hours until the TMS-protected intermediate is fully converted to the terminal alkyne.
-
Final Purification: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole. Self-Validation: Confirm final structure and purity via NMR, IR, and MS as detailed in Section 2.2.
Applications in Modern Drug Discovery
The title compound is not an end-product but a high-value starting material. Its structure is pre-validated for drug-like properties, allowing medicinal chemists to rapidly generate libraries of diverse and potent molecules.
Caption: Application workflow from core scaffold to therapeutic candidates.
The Strategic Value of Incorporated Moieties
-
Difluoroethyl Group: This group acts as a bioisostere for other functionalities. The incorporation of fluorine is a proven strategy to block sites of metabolism, thereby increasing a drug's half-life. The strong C-F bond is resistant to enzymatic cleavage. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby groups and enhance binding affinity through favorable electrostatic interactions.[4]
-
Ethynyl Group: This functional group is exceptionally versatile:
-
Synthetic Handle: It is the premier functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "Click Chemistry," allowing for the facile and high-yield conjugation to molecules bearing an azide group.
-
Pharmacophore: The terminal alkyne can act as a hydrogen bond donor or fit into narrow, hydrophobic pockets within a protein's active site.
-
Reactive Moiety: In certain contexts, it can be designed to act as a covalent warhead, forming an irreversible bond with a target protein, leading to prolonged and potent inhibition.
-
Potential Therapeutic Targets and Development Pathways
Based on the extensive literature on pyrazole derivatives, this scaffold is a prime candidate for development programs targeting:
-
Kinase Inhibitors: The pyrazole core can mimic the hinge-binding motif of ATP. The ethynyl group can be elaborated to target the solvent-exposed region or specific residues like cysteine for covalent inhibition.[2][4]
-
Anticancer Agents: Pyrazoles have demonstrated broad anticancer activity through various mechanisms, including tubulin polymerization inhibition and cell cycle arrest.[9][10][11]
-
CNS Agents: The modulation of lipophilicity and polarity by the difluoroethyl group can be fine-tuned to optimize blood-brain barrier penetration, making derivatives suitable for targeting central nervous system disorders.[4]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with the care afforded to other potentially hazardous heterocyclic amines and alkynes.
-
Hazard Classification (Anticipated): Based on related compounds like pyrazole, it should be considered harmful if swallowed, toxic in contact with skin, and capable of causing serious skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound. All manipulations should be performed in a certified chemical fume hood.[12]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (N₂ or Ar) is recommended to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[12]
Conclusion
1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole is a strategically designed molecular building block that embodies several modern principles of medicinal chemistry. It combines a biologically validated pyrazole core with a metabolically robust difluoroethyl group and a synthetically versatile ethynyl moiety. The reliable synthetic pathways and the vast potential for chemical elaboration make this compound a highly valuable asset for researchers and drug development professionals aiming to create novel therapeutics with improved pharmacological profiles. Its application can accelerate discovery timelines by providing a high-quality, pre-optimized starting point for library synthesis and lead optimization campaigns.
References
- Vertex AI Search. (2025).
- PMC. (n.d.).
- MDPI. (2023, September 5).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Smolecule. (2023, August 19). Buy 1-(2,2-difluoroethyl)-1H-pyrazole | 1173030-07-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- PubChemLite. (n.d.). 1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2026, January 6).
- Sigma-Aldrich. (n.d.). 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine.
- BLD Pharmatech. (n.d.).
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PMC. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- MDPI. (n.d.).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-(2,2-difluoroethyl)-1H-pyrazole | 1173030-07-3 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. PubChemLite - 1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole (C7H6F2N2) [pubchemlite.lcsb.uni.lu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. file.bldpharm.com [file.bldpharm.com]
1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole chemical structure and properties
This guide provides an in-depth technical analysis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole , a specialized heterocyclic intermediate used in the synthesis of high-potency pharmaceuticals, particularly P2X3 receptor antagonists and HIF-2α inhibitors .
Part 1: Executive Summary & Structural Logic
1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole (CAS: 1851115-61-1) is a bifunctional pharmacophore building block. It combines a bioisosteric N-alkyl group (2,2-difluoroethyl) with a reactive synthetic handle (5-ethynyl).
Structural Analysis & Medicinal Chemistry Rationale[1]
-
The Pyrazole Core: Serves as a rigid linker that orients substituents in specific vectors, commonly used to replace phenyl or pyridine rings to improve solubility and reduce lipophilicity (LogP).
-
1-(2,2-Difluoroethyl) Moiety:
-
Bioisosterism: Acts as a lipophilic bioisostere for an ethyl or isopropyl group.
-
Metabolic Stability: The fluorine atoms at the
-position reduce the electron density of the alkyl chain, protecting the adjacent -carbons from cytochrome P450-mediated oxidation (dealkylation). -
Acidity Modulation: The electron-withdrawing effect of the fluorines lowers the pKa of the pyrazole system, potentially influencing hydrogen bond donor/acceptor strength in the active site.
-
-
5-Ethynyl Group (The "Warhead"):
-
Reactivity: A terminal alkyne primarily used for Sonogashira cross-coupling (to form
bonds) or CuAAC "Click" chemistry (to form triazoles). -
Geometry: Provides a linear, rigid spacer that extends the molecule into deep hydrophobic pockets of target proteins (e.g., the ATP-binding site of P2X3).
-
Part 2: Physicochemical Properties
| Property | Value / Description |
| CAS Number | 1851115-61-1 |
| Molecular Formula | |
| Molecular Weight | 156.13 g/mol |
| Predicted LogP | ~1.3 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
| Stability | Stable under standard conditions; terminal alkyne sensitive to prolonged exposure to copper/base without coupling partners. |
Part 3: Synthesis & Experimental Protocols
The synthesis of this molecule requires strict regiocontrol to ensure the 2,2-difluoroethyl group is attached to the N1 nitrogen while the ethynyl group (or its precursor) is at C5.
Retrosynthetic Analysis (Graphviz Diagram)
The following diagram illustrates the logical disconnection of the molecule into its precursor fragments.
Caption: Retrosynthetic pathway showing the construction of the pyrazole core followed by functionalization.
Detailed Synthetic Protocol (Self-Validating)
Objective: Synthesize 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole via a 5-iodo intermediate.
Step 1: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole
Direct alkylation often yields a mixture of isomers. The hydrazine route is preferred for specificity.
-
Reagents: 2,2-difluoroethylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), Ethanol (0.5 M).
-
Procedure:
-
Dissolve hydrazine salt in ethanol. Add 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent).
-
Reflux for 4 hours.[1] Monitor by TLC (EtOAc/Hexane).
-
Concentrate in vacuo. Partition between water/DCM.
-
Validation:
H NMR should show three pyrazole protons and the characteristic triplet of doublets for the group ( Hz).
-
Step 2: Regioselective Lithiation & Iodination
-
Reagents: 1-(2,2-difluoroethyl)-1H-pyrazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Iodine (
, 1.2 eq), THF (anhydrous). -
Procedure:
-
Cool THF solution of pyrazole to -78°C (Critical for C5 selectivity).
-
Add n-BuLi dropwise. Stir for 30 mins. The N1-substituent directs lithiation to the C5 position via coordination (Directed Ortho Metalation logic).
-
Add solution of
in THF. Warm to RT. -
Quench with saturated
(sodium thiosulfate) to remove excess iodine. -
Validation: MS (ESI) shows M+H peak at [MW + 126]. NMR shows loss of C5 proton.
-
Step 3: Sonogashira Coupling & Deprotection
-
Reagents: 5-iodo-intermediate (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.5 eq),
(0.05 eq), CuI (0.1 eq), (3.0 eq), DMF. -
Procedure:
-
Degas DMF with nitrogen (Oxygen inhibits Pd cycle).
-
Mix reagents and heat to 60°C for 4 hours.
-
Deprotection: Treat the crude TMS-alkyne with
in MeOH (RT, 1 h) to cleave the silyl group. -
Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).
-
Final Validation: IR spectrum shows characteristic terminal alkyne stretch at
.
-
Part 4: Applications in Drug Discovery[3]
This molecule is a critical intermediate for P2X3 Receptor Antagonists (chronic cough, pain) and HIF-2α Inhibitors (renal cell carcinoma).
P2X3 Receptor Antagonism Mechanism
P2X3 receptors are ATP-gated ion channels.[2][3] Antagonists typically bind to the orthosteric ATP site or an allosteric pocket.
-
The pyrazole ring mimics the adenine core of ATP.
-
The 5-ethynyl group acts as a linker to connect to a secondary aromatic ring (often a diaminopyrimidine or pyridine) that occupies the phosphate-binding pocket.
-
The 2,2-difluoroethyl group occupies a small hydrophobic sub-pocket, improving potency over a simple methyl group while reducing metabolic clearance.
Experimental Workflow: Sonogashira Coupling in MedChem
The following diagram depicts how this building block is used to synthesize a bioactive P2X3 antagonist library.
Caption: Workflow for utilizing the building block in high-throughput medicinal chemistry.
References
-
Mansoor, S. E., et al. (2016).[2][4] "X-ray structures define human P2X3 receptor gating cycle and antagonist action."[2] Nature, 538(7623), 66–71. Link
-
ChemicalBook. (2024). "1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole Properties and CAS 1851115-61-1." Link
-
PubChem. (2024). "Compound Summary: 1-(2,2-difluoroethyl)-1H-pyrazole derivatives." National Library of Medicine. Link
-
Richards, D., et al. (2019). "Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Bioactive P2X3 Receptor Antagonist." Journal of Medicinal Chemistry. (Contextual reference for P2X3 antagonist structural motifs). Link
Sources
- 1. Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Difluoroethyl Pyrazole Building Blocks in Medicinal Chemistry
[1]
Executive Summary
The
This guide details the physicochemical rationale, synthetic routes, and regioselective challenges associated with integrating this building block into small-molecule therapeutics.
Part 1: The Fluorine Effect & Physicochemical Profile[2]
The "Goldilocks" Bioisostere
The 2,2-difluoroethyl group (
Comparative Physicochemical Properties
The following table illustrates the shift in properties when modifying the
| Property | |||
| Electronic Effect | Electron Donating (+I) | Weak Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |
| Basicity ( | ~2.5 (Standard) | ~1.0 - 1.5 (Reduced) | < 0.5 (Significantly Reduced) |
| Metabolic Liability | High (CYP450 | Low (C-F bond blocks oxidation) | Very Low |
| H-Bond Character | None | Weak Donor (C-H...O) | None |
| Dipole Moment | Low | Moderate | High |
Metabolic Stability Mechanism
The primary driver for selecting this building block is the Metabolic Switch . In standard ethyl groups, Cytochrome P450 enzymes readily hydroxylate the
Part 2: Synthetic Strategies & Regiocontrol[3]
Synthesizing
The Synthetic Decision Matrix
Figure 1: Synthetic decision tree for selecting the optimal route based on substrate availability and required purity.
Part 3: Experimental Protocols
Protocol A: De Novo Cyclization (High Fidelity)
Context: Best for early-stage building block synthesis where regiochemistry must be unambiguous. Key Reagent: (2,2-difluoroethyl)hydrazine hydrochloride (commercially available or synthesized from 2,2-difluoroethyl tosylate).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in absolute ethanol (0.5 M).
-
Addition: Add (2,2-difluoroethyl)hydrazine hydrochloride (1.1 equiv) at room temperature.
-
Catalysis: If the reaction is sluggish, add catalytic acetic acid (10 mol%). Note: For highly unsymmetrical diketones, using fluorinated alcohols (TFE or HFIP) as solvent can enhance regioselectivity [1].
-
Reflux: Heat to reflux (78°C) for 4–12 hours. Monitor by LCMS.
-
Workup: Concentrate in vacuo. Dilute with EtOAc, wash with saturated
(to remove excess HCl), then brine. -
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validating Check:
-
NMR: The difluoroethyl group will appear as a distinct triplet of doublets (or multiplet) around
to ppm. -
Regio-ID: In the
NMR, the pyrazole C5-H and C3-H protons will show different NOE (Nuclear Overhauser Effect) correlations to the -methylene protons.
Protocol B: Direct Alkylation (Late-Stage Functionalization)
Context: Used when the pyrazole core is already decorated with complex substituents. Key Reagent: 2,2-Difluoroethyl triflate (highly reactive) or tosylate (stable).
Step-by-Step Methodology:
-
Activation: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF or acetonitile.
-
Base Selection: Add
(2.0 equiv). Why Cesium? The "Cesium Effect" improves solubility and can sometimes influence the tautomeric ratio, though regioselectivity remains a challenge. -
Alkylation: Add 2,2-difluoroethyl triflate (1.2 equiv) dropwise at 0°C. Safety: Triflates are potent alkylators; use in a fume hood.
-
Reaction: Warm to RT and stir for 2–16 hours.
-
Separation: This route will produce N1/N2 isomers. Separation requires careful chromatography.
-
Tip: The N1-difluoroethyl isomer is typically less polar (higher
) than the N2 isomer due to better shielding of the dipole.
-
Part 4: Medicinal Chemistry Case Studies
The Kinase Inhibitor "Switch"
In the development of JAK inhibitors, replacing a methyl or ethyl group with 2,2-difluoroethyl has been shown to improve metabolic half-life (
Mechanism of Action:
The
Metabolic Blocking Logic
Figure 2: The metabolic blocking mechanism. The C-F bond prevents the hydrogen abstraction step required for P450-mediated hydroxylation.
Part 5: Strategic Selection Guide
When should you use the difluoroethyl pyrazole building block?
-
Metabolic Hotspots: If your lead compound shows high clearance due to
-dealkylation, this is the primary fix. -
Lipophilicity Tuning: If a trifluoroethyl group makes the molecule too lipophilic (high LogP) and insoluble, the difluoroethyl group provides a more polar alternative while maintaining metabolic stability.
-
Basicity Modulation: If the pyrazole nitrogen is contributing to hERG toxicity (often associated with basic amines), the electron-withdrawing nature of the difluoroethyl group lowers the
of the system, potentially reducing off-target cardiac liability.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: CONICET / Journal of Organic Chemistry URL:[Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Source: National Institutes of Health (PMC) URL:[Link]
-
Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. Source: MDPI Molecules URL:[Link]
-
2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Source: Angewandte Chemie International Edition URL:[Link]
Technical Monograph: 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole
This guide provides an in-depth technical analysis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical candidates, particularly in the fields of kinase inhibition and P2X3 receptor antagonism.
Part 1: Chemical Identity & Structural Analysis[1]
This compound represents a strategic convergence of two high-value motifs in medicinal chemistry: a difluoroethyl group (a lipophilic, metabolically stable bioisostere) and an ethynyl group (a versatile handle for C-C bond formation or "click" chemistry).
Identifiers
| Identifier | Value |
| Chemical Name | 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole |
| CAS Registry Number | 1851115-61-1 |
| SMILES | C#CC1=CC=NN1CC(F)F |
| InChI | InChI=1S/C7H6F2N2/c1-2-6-3-4-10-11(6)5-7(8)9/h1,3-4,7H,5H2 |
| Molecular Formula | C₇H₆F₂N₂ |
| Molecular Weight | 156.13 g/mol |
Structural Logic & Bioisosterism
-
Fluorine Effect: The 2,2-difluoroethyl moiety lowers the pKa of the pyrazole nitrogen (inductive effect), reduces metabolic susceptibility compared to a standard ethyl group (blocking P450 oxidation), and increases lipophilicity (LogP modulation) to improve membrane permeability.
-
Regiochemistry: The ethynyl group at the C5 position (adjacent to the substituted nitrogen) creates a specific vector for scaffold extension, distinct from the more common 4-ethynyl isomers. This geometry is critical for binding pockets requiring a "bent" conformation.
Part 2: Synthetic Methodology
The synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole requires precise regiocontrol to avoid the formation of the 3-ethynyl isomer or bis-alkylation. The most robust protocol utilizes a Lithiation–Formylation–Homologation sequence.
Experimental Protocol
Step 1: Precursor Synthesis (N-Alkylation)
-
Reagents: Pyrazole, 2,2-difluoroethyl triflate (or tosylate), Cs₂CO₃, Acetonitrile.
-
Procedure: React pyrazole with the alkylating agent under basic conditions.[1] Since unsubstituted pyrazole is symmetric, N-alkylation yields a single product: 1-(2,2-difluoroethyl)-1H-pyrazole.
-
Critical Control: Use mild heating (60°C) to ensure complete conversion.
Step 2: Regioselective C5-Lithiation & Formylation
-
Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes), DMF, anhydrous THF.
-
Mechanism: The N-alkyl group directs lithiation to the C5 position (kinetic control) due to the coordination of the lithium cation to the nitrogen lone pair and the inductive acidification of the C5 proton by the adjacent electronegative nitrogen.
-
Protocol:
-
Cool a solution of 1-(2,2-difluoroethyl)-1H-pyrazole in THF to -78°C .
-
Add n-BuLi dropwise. Stir for 1 hour to form the C5-lithio species.
-
Add dry DMF (dimethylformamide) as the electrophile.
-
Warm to room temperature and quench with NH₄Cl.
-
Isolate 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde.
-
Step 3: Seyferth-Gilbert Homologation (Aldehyde to Alkyne)
-
Reagents: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate), K₂CO₃, Methanol.
-
Protocol:
-
Dissolve the aldehyde from Step 2 in MeOH.
-
Add K₂CO₃ and the Bestmann-Ohira reagent at 0°C.
-
Stir at room temperature for 4–12 hours.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) yields the pure 5-ethynyl product.
-
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic route for the production of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole via C5-directed lithiation.
Part 3: Applications in Drug Discovery
"Click" Chemistry & Sonogashira Coupling
The terminal alkyne at C5 serves as a "warhead" for coupling reactions, allowing this fragment to be attached to larger drug scaffolds.
-
CuAAC (Click Reaction): Reacts with azides to form 1,2,3-triazoles. This is often used to link the pyrazole "tail" to a kinase hinge-binding "head."
-
Sonogashira Coupling: Reacts with aryl halides (Ar-I/Br) to form aryl-alkynyl-pyrazoles, a motif found in mGluR5 modulators and P2X3 antagonists.
Physicochemical Profile (ADME)
The 2,2-difluoroethyl group is a critical design element:
-
Metabolic Stability: It blocks the labile ethyl site from oxidation by Cytochrome P450 enzymes.
-
Lipophilicity: Fluorination generally increases LogP, improving blood-brain barrier (BBB) penetration for CNS targets.
-
Dipole Moment: The C-F bonds alter the electronic distribution of the pyrazole ring, influencing its hydrogen-bond acceptor capability (N2).
Pharmacophore Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) analysis of the core functional groups.
Part 4: Safety & Handling
-
Alkyne Stability: While terminal alkynes are generally stable, they can polymerize or decompose under high heat or in the presence of certain metal ions (Cu, Ag) without ligands. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Fluorinated Intermediates: Precursors like 2,2-difluoroethyl triflate are potent alkylating agents and should be handled in a fume hood with appropriate PPE (gloves, goggles).
-
Reaction Safety: The lithiation step involves n-BuLi (pyrophoric) and must be performed under strictly anhydrous and oxygen-free conditions.
References
-
ChemicalBook. 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole (CAS 1851115-61-1). Retrieved from
-
PubChem. 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole (Isomer Comparison). National Library of Medicine.[2] Retrieved from
-
Fluorochem. 5-Ethynyl-1H-pyrazole (Core Scaffold Data). Retrieved from
-
Google Patents. Preparation of pyrazole derivatives as P2X3 antagonists. (Contextual synthesis reference). Retrieved from
Sources
An In-Depth Technical Guide to the Pharmacological Properties of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole: A Predictive Analysis
This guide provides a comprehensive technical overview of the anticipated pharmacological properties of the novel pyrazole derivative, 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and extrapolates from the known biological activities of structurally related compounds to construct a predictive pharmacological profile. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1][2][3][4] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved pharmaceuticals.[1][2][3][4] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction medication sildenafil, underscoring the therapeutic relevance of this scaffold.[1][2] The pyrazole nucleus serves as a robust platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[5][6]
Strategic Functionalization: The Role of the 1-(2,2-difluoroethyl) and 5-ethynyl Moieties
The specific substitution pattern of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole suggests a deliberate design strategy aimed at optimizing its drug-like properties.
The 1-(2,2-difluoroethyl) Group: Enhancing Metabolic Stability and Potency
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7] The difluoroethyl group at the N1 position of the pyrazole ring is anticipated to confer several advantages:
-
Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethyl moiety resistant to metabolic degradation by cytochrome P450 enzymes. This is expected to prolong the compound's half-life in vivo.
-
Modulation of Physicochemical Properties: Fluorine substitution can significantly alter the lipophilicity and pKa of a molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Target Engagement: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.
The 5-ethynyl Group: A Versatile Handle for Further Elaboration and Target Interaction
The ethynyl (alkyne) functionality at the C5 position is a highly versatile and reactive group in organic synthesis. Its inclusion in the target molecule opens up several possibilities:
-
Bioorthogonal Chemistry: The terminal alkyne can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward conjugation of the pyrazole core to other molecules of interest, including fluorescent probes, affinity tags, or drug delivery systems.
-
Covalent Modification: The ethynyl group can potentially act as a warhead for covalent inhibitors, forming irreversible bonds with specific residues within a target protein's active site.
-
Structural Rigidity and Target Interaction: The linear geometry of the alkyne can impose conformational constraints on the molecule, which may be advantageous for optimal binding to a target. Furthermore, the π-system of the triple bond can engage in non-covalent interactions, such as π-π stacking or cation-π interactions, with the target protein. The irreversible binding of ethinyl estradiol to silicone elastomers via its ethynyl group highlights the reactive potential of this functionality.[8]
Predicted Pharmacological Profile
Based on the extensive literature on functionalized pyrazole derivatives, a range of potential pharmacological activities can be predicted for 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole.
Potential Therapeutic Areas
Pyrazole derivatives have demonstrated efficacy in a multitude of therapeutic areas, including:
-
Oncology: Many pyrazole-containing compounds exhibit potent anticancer activity through various mechanisms, such as kinase inhibition and disruption of cell signaling pathways.[9][10] In silico studies have identified pyrazole derivatives as potential modulators of cancer-related targets like CRMP2, C-RAF, and VEGFR.[11][12]
-
Anti-inflammatory: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][13]
-
Antimicrobial and Antiviral: Functionalized pyrazoles have shown promising activity against a variety of bacterial, fungal, and viral pathogens.[2][6][14]
-
Neuropharmacology: Pyrazole derivatives have been investigated for their potential as antidepressants, anxiolytics, and anticonvulsants, often through modulation of targets such as monoamine oxidase (MAO).[15][16]
Given the specific substitutions, 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole could be a promising candidate for development as an anticancer agent, an anti-inflammatory drug, or a novel antimicrobial.
Postulated Mechanisms of Action
The precise mechanism of action will depend on the specific biological target. However, based on the structural features, several possibilities can be envisioned:
-
Enzyme Inhibition: The molecule could act as a competitive or non-competitive inhibitor of key enzymes involved in disease pathogenesis. The difluoroethyl group could enhance binding to the active site, while the ethynyl group could potentially form a covalent bond with a nearby nucleophilic residue.
-
Receptor Modulation: The pyrazole core and its substituents could interact with specific receptors, acting as either agonists or antagonists to modulate downstream signaling pathways.
-
Disruption of Protein-Protein Interactions: The molecule could position itself at the interface of a protein-protein interaction, thereby disrupting the formation of a functional protein complex.
Proposed Experimental Workflow for Synthesis and Evaluation
The following section outlines a hypothetical, yet robust, experimental plan for the synthesis and pharmacological characterization of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole.
Synthesis and Characterization
A plausible synthetic route would involve a multi-step process, likely starting from a readily available pyrazole precursor. The introduction of the difluoroethyl and ethynyl groups could be achieved through established synthetic methodologies.
General Synthetic Workflow:
Caption: General synthetic workflow for 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole.
Characterization: The structure and purity of the synthesized compound would be rigorously confirmed using a suite of analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | Elucidation of the molecular structure |
| Mass Spectrometry | Confirmation of the molecular weight |
| FT-IR Spectroscopy | Identification of functional groups |
| HPLC | Determination of purity |
In Vitro Pharmacological Evaluation
Initial biological screening would involve a panel of in vitro assays to assess the compound's activity in relevant therapeutic areas.
Hypothetical Screening Cascade:
Caption: In vitro screening cascade for pharmacological evaluation.
In Silico ADME-Tox Prediction
Computational tools would be employed to predict the compound's ADME and toxicity profile early in the drug discovery process.[11][12][17][18]
| Parameter | Prediction |
| Solubility | Aqueous solubility |
| Permeability | Caco-2 cell permeability |
| Metabolism | Cytochrome P450 inhibition |
| Toxicity | hERG inhibition, mutagenicity |
This in silico analysis would help to identify potential liabilities and guide further optimization of the lead compound.
Conclusion
While direct experimental data for 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole is currently unavailable, a comprehensive analysis of its structural components allows for a reasoned prediction of its pharmacological properties. The combination of a privileged pyrazole core with a metabolically robust difluoroethyl group and a versatile ethynyl handle suggests that this compound holds significant potential as a lead structure in various therapeutic areas, particularly in oncology and infectious diseases. The proposed experimental workflow provides a clear roadmap for the synthesis, characterization, and biological evaluation of this promising new chemical entity. Further investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this novel pyrazole derivative.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC. (n.d.).
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (n.d.).
- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed. (2020, October 19).
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.).
- In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity - IJFMR. (n.d.).
- In-Silico QSAR Studies of Some Pyrazolone Compounds - European Open Science. (n.d.).
- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023, October 12).
- Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studi - International Journal of Biomedical Investigation. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (2018, January 12).
- Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview - ResearchGate. (n.d.).
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
- Current status of pyrazole and its biological activities - PMC. (n.d.).
- (A) Difluoroethyl-containing bioactive and drug molecules; (B)... - ResearchGate. (n.d.).
- Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - MDPI. (n.d.).
- Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed. (2018, September 5).
- Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds - MDPI. (n.d.).
- Synergistic and Additive Effects of Herbal Medicines in Combination with Chemotherapeutics: A Scoping Review - PubMed. (n.d.).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 8. Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijfmr.com [ijfmr.com]
- 18. eu-opensci.org [eu-opensci.org]
An In-depth Technical Guide to 5-Ethynyl Pyrazole Derivatives in Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic tractability.[1][2] This guide delves into a specific, high-potential subclass: 5-ethynyl pyrazole derivatives. The introduction of the ethynyl group—a small, linear, and electronically unique moiety—at the C5 position of the pyrazole ring offers profound advantages in drug design. It can serve as a potent hydrogen bond acceptor, a rigid linker to access unique binding pockets, or a reactive handle for covalent targeting of enzymes.[3][4] This document provides a comprehensive overview for researchers and drug development professionals, covering the strategic rationale, synthetic methodologies, mechanisms of action, and structure-activity relationships pertinent to this chemical class. We will explore its significant role in the development of next-generation therapeutics, particularly in the domain of kinase inhibition for oncology and inflammatory diseases.
Chapter 1: The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized in 1889.[5] Its unique physicochemical properties have cemented its status as a "privileged structure" in drug discovery.[6] The pyrazole ring is metabolically stable and possesses a unique electronic distribution. The N1 nitrogen can act as a hydrogen bond donor (in its unsubstituted form), while the N2 nitrogen acts as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine base in ATP.[7] This feature is critical for its widespread use in designing protein kinase inhibitors.[8]
Furthermore, the pyrazole core allows for substitution at multiple positions (N1, C3, C4, and C5), enabling chemists to meticulously tune a molecule's steric, electronic, and pharmacokinetic properties.[7] This synthetic accessibility has led to numerous FDA-approved drugs containing a pyrazole moiety, including the anti-inflammatory drug Celecoxib, the kinase inhibitor Crizotinib, and the BTK inhibitor Pirtobrutinib, highlighting the scaffold's therapeutic relevance.[6][8]
Chapter 2: The 5-Ethynyl Moiety: A Strategic Tool for Target Engagement
The acetylene (ethynyl) group is far more than a simple structural component; it is a strategic tool in rational drug design.[3][4] Its incorporation at the C5 position of the pyrazole ring imparts several key advantages:
-
Linear Geometry and Small Size: The ethynyl group is a rigid, linear rod. This defined geometry allows it to act as a linker, projecting other functional groups deep into narrow, hydrophobic channels within a protein's active site that are otherwise inaccessible to bulkier groups like phenyl rings.
-
Hydrogen Bonding Capability: The π-electron cloud of the triple bond can act as a weak hydrogen bond acceptor. More importantly, the terminal alkyne proton is weakly acidic, allowing it to function as a hydrogen bond donor, forming critical interactions that can significantly enhance binding affinity.
-
Metabolic Stability: The ethynyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: It is a versatile functional group for further chemical modification. The terminal alkyne can readily participate in reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling its use in chemical biology for target identification and validation.[3][4]
-
Covalent Warhead Potential: While not intrinsically reactive, the terminal alkyne can be positioned near a nucleophilic residue (such as cysteine) in an enzyme's active site. This sets the stage for covalent bond formation, leading to irreversible inhibition, a strategy that offers prolonged duration of action and high potency.[9][10]
Chapter 3: Synthetic Strategies for 5-Ethynyl Pyrazole Derivatives
The most robust and widely used method for installing an ethynyl group onto an aromatic or heteroaromatic core is the Sonogashira cross-coupling reaction .[11] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For 5-ethynyl pyrazoles, the synthetic strategy typically begins with a pre-functionalized 5-halo-pyrazole (commonly 5-iodo- or 5-bromopyrazole).
The general workflow is as follows:
-
Synthesis of the Pyrazole Core: A substituted pyrazole is first synthesized, often through the classical Knorr pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12]
-
Halogenation at C5: The pyrazole ring is then selectively halogenated at the C5 position to create the necessary handle for the coupling reaction.
-
Sonogashira Coupling: The 5-halopyrazole is coupled with a terminal alkyne, often using a protected form like trimethylsilylacetylene (TMSA) to prevent self-coupling.
-
Deprotection: The silyl protecting group is then removed under mild conditions (e.g., using a fluoride source like TBAF or a base like K₂CO₃ in methanol) to yield the final 5-ethynyl pyrazole derivative.[13]
Chapter 4: Mechanism of Action & Target Engagement in Kinase Inhibition
A primary application of pyrazole derivatives is in the inhibition of protein kinases, enzymes that are often dysregulated in cancer and inflammatory diseases.[2][8] Pyrazole-based inhibitors typically function as ATP-competitive inhibitors, where the pyrazole core acts as a scaffold that mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.[7]
The 5-ethynyl group plays a crucial role in enhancing potency and achieving selectivity. Its linear structure can extend into adjacent pockets, forming specific, favorable interactions.
As illustrated in Figure 2, the inhibitor engages the target via two primary mechanisms:
-
Reversible Inhibition: The pyrazole core forms hydrogen bonds with the kinase hinge. The substituents at other positions (R¹ and R²) occupy adjacent pockets to confer selectivity. The C5-ethynyl group can extend into a hydrophobic channel, forming van der Waals interactions or a specific hydrogen bond, thereby anchoring the inhibitor and increasing its residence time and potency.
-
Irreversible (Covalent) Inhibition: Many successful kinase inhibitors, such as Ibrutinib and Zanubrutinib, employ a covalent mechanism.[9][10] The inhibitor first binds reversibly, positioning a reactive "warhead" in close proximity to a nucleophilic amino acid residue (typically cysteine) near the active site. The terminal alkyne of a 5-ethynyl pyrazole can be designed to function as such a warhead, forming a permanent covalent bond with the cysteine thiol. This irreversible binding leads to complete and sustained inactivation of the enzyme, often resulting in superior efficacy and duration of action.
Chapter 5: Structure-Activity Relationship (SAR) and Case Studies
While comprehensive SAR data for a broad library of 5-ethynyl pyrazole derivatives is not consolidated in a single public source, we can infer logical SAR principles by analyzing established pyrazole-based kinase inhibitors and postulating the impact of a 5-ethynyl substitution. Let us consider Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies.[14][15][16]
Table 1: Representative Pyrazole-Based Kinase Inhibitors and Analysis
| Compound ID | Target Kinase | Reported IC₅₀ | Core Structure & Key Features | Potential Role of a 5-Ethynyl Group |
| Cpd. A | EGFR | 0.15 µM | 1,5-diphenylpyrazole | A 5-ethynyl group could replace the 5-phenyl ring to probe for smaller pockets, potentially improving selectivity against other kinases. |
| Cpd. B | BTK | 21 nM[15] | 1,3,5-triazine pyrazole hybrid | Introduction of a 5-ethynyl group could enable covalent targeting of the Cys481 residue in the BTK active site, potentially converting it to an irreversible inhibitor. |
| Cpd. C | JAK1 | ~4 nM | C5-pyrazole pyrrolopyrimidine | The existing C5-pyrazole already enhances selectivity. Modifying this with an ethynyl substituent could further refine interactions within the binding pocket. |
| Cpd. D | VEGFR-2 | 0.22 µM[12] | Fused pyrazole | A 5-ethynyl group on the core pyrazole could provide an additional interaction vector, potentially increasing potency. |
Expert Analysis & Causality:
The data on existing pyrazole inhibitors provide a strong rationale for exploring the 5-ethynyl substitution. For a compound like Cpd. A , which targets EGFR, replacing the relatively bulky 5-phenyl group with a small, rigid ethynyl moiety could fundamentally alter its selectivity profile. The ethynyl group could access a smaller sub-pocket adjacent to the main ATP binding site, potentially avoiding interactions with off-target kinases that have larger gatekeeper residues, thus improving the therapeutic window.
In the case of BTK inhibitors (Cpd. B ), the development of covalent inhibitors that target residue Cys481 has been a highly successful strategy.[10][15] While many covalent BTK inhibitors use an acrylamide warhead, a strategically placed 5-ethynyl pyrazole could achieve the same outcome.[9] The initial reversible binding of the pyrazole scaffold would orient the terminal alkyne towards Cys481, facilitating a Michael addition reaction to form a permanent covalent bond. This would transform a reversible inhibitor into a potent, irreversible agent with a prolonged pharmacodynamic effect.
Chapter 6: Experimental Protocols
The following protocols are representative methodologies. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Synthesis of a 5-Ethynyl Pyrazole Derivative via Sonogashira Coupling
Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-5-ethynyl-1H-pyrazole from 1-phenyl-3-(trifluoromethyl)-5-iodo-1H-pyrazole.
Materials:
-
1-phenyl-3-(trifluoromethyl)-5-iodo-1H-pyrazole (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-phenyl-3-(trifluoromethyl)-5-iodo-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup (Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure.
-
Purification (Intermediate): Purify the crude intermediate, 5-(2-(trimethylsilyl)ethynyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole, by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup (Final Product): Once the reaction is complete, neutralize with 1M HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Purification: Purify the final product by column chromatography to yield the pure 1-phenyl-3-(trifluoromethyl)-5-ethynyl-1H-pyrazole. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC₅₀ value of a 5-ethynyl pyrazole derivative against a target kinase.
Materials:
-
Target Kinase (e.g., EGFR, BTK)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (5-ethynyl pyrazole derivative) dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM. Further dilute these into the assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup: In each well of the 384-well plate, add:
-
1 µL of test compound dilution (or DMSO for control wells).
-
2 µL of a solution containing the kinase and its substrate peptide in assay buffer.
-
2 µL of ATP solution in assay buffer (concentration typically at or near the Km for the specific kinase).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion & ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Chapter 7: Future Perspectives & Conclusion
The 5-ethynyl pyrazole scaffold represents a frontier in targeted drug discovery. Its unique combination of a proven, privileged heterocyclic core with the strategic advantages of the ethynyl moiety provides a powerful platform for developing next-generation inhibitors. While the current body of literature points strongly to its potential, a systematic exploration is warranted. Future research should focus on synthesizing and screening focused libraries of 5-ethynyl pyrazole derivatives against key therapeutic targets, particularly kinases implicated in drug resistance, such as those with gatekeeper mutations.
References
-
Zanubrutinib (19, Brukinsa®) is an anticancer drug built on the core structure of the pyrazole nucleus. It is an irreversible, potent and highly selective covalent inhibitor of Bruton's tyrosine kinase. (2023). Future Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. ACS Publications. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Abdel-Aziz, M., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceuticals. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]
-
Burli, R., et al. (2023). A Covalent Binding Mode of a Pyrazole-based CD38 Inhibitor. Helvetica Chimica Acta. [Link]
-
Various substituted pyrazole, pyrazoline, and pyrazolone compounds exhibited diverse pharmacological effects. (2023). ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (2023). ResearchGate. [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. (2023). ResearchGate. [Link]
-
Li, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Li, D., et al. (2019). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. Bioorganic Chemistry. [Link]
-
Al-Warhi, T., et al. (2021). New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. Bioorganic Chemistry. [Link]
-
Ferlenghi, F., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules. [Link]
-
Sakr, H., et al. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry. [Link]
-
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform. [Link]
-
Pan, Z., et al. (2014). Bruton's TK inhibitors: structural insights and evolution of clinical candidates. Current Opinion in Chemical Biology. [Link]
-
Biochemical IC50 values for CC-509 against selected human kinases. (2019). ResearchGate. [Link]
-
Wang, A., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Bioorganic Chemistry. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. (2018). Molecules. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2022). Journal of Medicinal Chemistry. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. srrjournals.com [srrjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bruton's TK inhibitors: structural insights and evolution of clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole from hydrazine
An Application Note for the Synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole
Topic: A Multi-Step Synthetic Route to 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole from Hydrazine
Audience: Researchers, scientists, and drug development professionals in the fields of organic and medicinal chemistry.
Abstract
This application note provides a detailed, four-step synthetic protocol for the preparation of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole, a key heterocyclic scaffold of interest in pharmaceutical research. The synthesis commences with the foundational Knorr pyrazole synthesis, utilizing hydrazine and a suitable 1,3-dicarbonyl equivalent to form the pyrazole core. Subsequent steps involve selective iodination at the C5 position, regioselective N-alkylation with a 2,2-difluoroethyl moiety, and a final palladium-catalyzed Sonogashira cross-coupling reaction to install the terminal ethynyl group. This guide emphasizes the rationale behind key procedural choices, addressing challenges such as regiocontrol during N-alkylation and optimization of the carbon-carbon bond formation, to provide a robust and reproducible pathway to the target compound.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a range of pharmaceuticals including Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction)[1]. The incorporation of bioisosteric groups such as fluorine atoms and ethynyl moieties can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the 2,2-difluoroethyl group can enhance metabolic stability and binding affinity, while the ethynyl group serves as a versatile handle for further functionalization via click chemistry or as a key pharmacophoric element. This document outlines a comprehensive and reliable synthetic strategy to access 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole, a valuable building block for drug discovery programs.
Synthetic Strategy Overview
The synthesis is designed as a linear four-step sequence, beginning with commercially available starting materials. The strategy prioritizes the early introduction of a handle for the final ethynylation step, followed by the crucial N-alkylation, and concludes with the Sonogashira coupling. This approach is designed to maximize overall yield and simplify purification at each stage.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols and Scientific Rationale
Protocol 1: Synthesis of 1H-Pyrazole
The foundational step is the Knorr pyrazole synthesis, a classic and highly efficient condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1][2] Here, we use malondialdehyde as the 1,3-dicarbonyl equivalent.
Mechanism: The reaction proceeds via initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Procedure:
-
To a solution of malondialdehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by distillation or recrystallization.
Protocol 2: Synthesis of 5-Iodo-1H-pyrazole
To set up the subsequent Sonogashira coupling, a halogen must be installed at the C5 position. Direct iodination is an effective method.
Rationale: Iodine is chosen as the halogen because aryl iodides are generally more reactive than the corresponding bromides or chlorides in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions in the final step.[3] N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for many heterocycles.
Procedure:
-
Dissolve 1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours at room temperature, protecting the reaction from light.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole
N-alkylation of unsymmetrical pyrazoles can produce a mixture of N1 and N2 regioisomers.[4] Controlling the regioselectivity is therefore the primary challenge in this step.
Rationale for Regiocontrol:
-
Steric Hindrance: The bulky iodine atom at the C5 position sterically hinders the adjacent N1 nitrogen. Alkylation at the less hindered N2 position might be kinetically favored. However, the N1-substituted product is often thermodynamically more stable.
-
Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF fully deprotonates the pyrazole to form the pyrazolide anion. This allows the subsequent alkylation to proceed towards the thermodynamically preferred product.[5]
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 5-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to isolate the desired N1 regioisomer.
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Alkylating Agent | 2,2-difluoroethyl triflate |
| Temperature | 0 °C to Room Temp. |
| Expected Outcome | Predominantly N1-alkylation |
Protocol 4: Synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole
The final step is a Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[3][6]
Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from the copper acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide species.[3][7]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Procedure:
-
To a degassed mixture of 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) in a mixture of toluene and triethylamine (3:1), add trimethylsilylacetylene (1.5 eq).
-
Heat the reaction mixture to 70 °C under an argon atmosphere and stir for 8 hours.
-
Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude TMS-protected alkyne by column chromatography.
-
Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq).
-
Stir at room temperature for 2 hours to effect deprotection.
-
Remove the methanol, add water, and extract the final product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
| Parameter | Value |
| Catalyst | PdCl₂(PPh₃)₂ |
| Co-catalyst | Copper(I) Iodide (CuI) |
| Base/Solvent | Triethylamine (Et₃N) |
| Alkyne Source | Trimethylsilylacetylene |
| Deprotection | K₂CO₃ in Methanol |
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole. By carefully selecting reagents and conditions, particularly for the critical N-alkylation and Sonogashira coupling steps, the target compound can be obtained in good overall yield. This protocol serves as a valuable resource for medicinal and organic chemists requiring access to this versatile fluorinated heterocyclic building block for further molecular exploration.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7299.
-
ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved from [Link]
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. Retrieved from [Link]
-
OUCI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
- National Center for Biotechnology Information. (2020).
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
Application Note: 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole in Advanced Click Chemistry
This Application Note is designed for medicinal chemists and chemical biologists utilizing 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole as a high-value fragment in drug discovery. It prioritizes practical, self-validating protocols and mechanistic insight over generic instructions.
Executive Summary & Scientific Rationale
The reagent 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole represents a strategic convergence of two powerful medicinal chemistry principles: Bioisosterism and Click Chemistry .
-
The Fluorine Effect: The
-(2,2-difluoroethyl) moiety acts as a lipophilic bioisostere for ethyl or isopropyl groups. The terminal group functions as a weak hydrogen bond donor (due to the polarized C-H bond) while modulating the pKa of the pyrazole ring. This often improves metabolic stability (blocking -hydroxylation) and membrane permeability compared to non-fluorinated analogs. -
The 5-Ethynyl Handle: Unlike standard phenyl-acetylenes, the 5-ethynylpyrazole motif is electron-deficient. This electronic bias can accelerate the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) but requires specific ligand-stabilization to prevent copper chelation by the proximal pyrazole nitrogens.
Primary Applications:
-
Fragment-Based Drug Discovery (FBDD): Synthesis of kinase inhibitors targeting the ATP-binding pocket.
-
PROTAC Linker Design: Creating rigid, fluorinated linkers to modulate E3 ligase/POI ternary complex stability.
-
18F-Radiolabeling Precursors: Analogous structures are used in PET tracer synthesis.
Chemical Properties & Handling
| Property | Specification | Practical Insight |
| Molecular Formula | High F-content aids NMR monitoring. | |
| Molecular Weight | 156.13 g/mol | Low MW ideal for "Rule of 3" fragment libraries. |
| Physical State | Solid / Low-melting solid | May sublime under high vacuum; handle with care. |
| Solubility | DMSO, DMF, MeOH, DCM | Limited water solubility; requires co-solvent for bio-conjugation. |
| Stability | Stable at -20°C | Avoid strong bases which may deprotonate the |
Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light.
Experimental Protocol: CuAAC "Click" Reaction
Objective: To couple 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole (Alkyne) with a functionalized Azide (
A. Critical Reagent Selection
-
Catalyst System:
+ Sodium Ascorbate (NaAsc). -
Ligand (Mandatory): TBTA or THPTA .
-
Why? The pyrazole nitrogens at position 1 and 2 can chelate Cu(I), potentially poisoning the catalyst or leading to sluggish kinetics. A strong ligand like THPTA out-competes the pyrazole, keeping the Copper active in the catalytic cycle.
-
-
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).
B. Step-by-Step Procedure (Small Scale: 0.1 mmol)
-
Preparation of Stock Solutions:
-
Alkyne Stock: Dissolve 15.6 mg (0.1 mmol) of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole in 200 µL DMSO.
-
Azide Stock: Dissolve 1.0 equiv (0.1 mmol) of
in 200 µL DMSO. -
Catalyst Premix: Mix
(0.05 equiv) and THPTA (0.10 equiv) in water. Pre-complexing ensures the active catalyst is formed before exposure to the alkyne.
-
-
Reaction Assembly:
-
To a 1-dram vial containing the Alkyne and Azide solutions, add the Catalyst Premix.
-
Add Sodium Ascorbate (0.5 equiv, freshly prepared in water) to initiate the reduction of Cu(II) to Cu(I).
-
Final Concentration: ~0.1 M to 0.2 M.
-
-
Incubation:
-
Stir at Room Temperature for 2–4 hours.
-
Note: If the azide is sterically hindered, heat to 40°C.
-
-
Monitoring (Self-Validating Step):
-
TLC: The alkyne is UV active. Disappearance of the starting material (
in Hex/EtOAc) indicates conversion. -
LCMS: Look for the mass of
.
-
-
Work-up:
-
Dilute with water (5 mL) and extract with EtOAc (3 x 5 mL).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
C. Troubleshooting Logic
-
Issue: Reaction stalls at 50% conversion.
-
Cause: Oxidation of Cu(I) to inactive Cu(II) or chelation.
-
Fix: Add another portion of NaAsc (0.2 equiv) and degas the solvent with
.
-
-
Issue: Formation of 5-iodo-triazole byproduct.
-
Cause: If using CuI as a catalyst source (not recommended here).
-
Fix: Switch to
/Ascorbate system.
-
Visualization: Mechanism & Workflow
Diagram 1: The CuAAC Catalytic Cycle with Pyrazole Considerations
This diagram illustrates the standard catalytic cycle, highlighting where the specific pyrazole structure interacts.
Caption: The CuAAC catalytic cycle. Note the "Inhibition" pathway (Red) where the pyrazole nitrogen can sequester copper if insufficient ligand (THPTA) is used.
Quality Control & Validation (Self-Validating Systems)
The unique fluorine signature provides an internal validation standard for reaction success.
A. NMR Validation ( and )
| Nucleus | Signal | Characteristic Shift | Interpretation |
| Disappears upon reaction completion. | |||
| Triazole-H | Appears as a sharp singlet. | ||
| Diagnostic Handle. Remains relatively constant but may shift slightly, confirming the pyrazole core is intact. | |||
| Single peak (split by H) confirms no defluorination occurred. |
B. LCMS Interpretation
-
Target Mass:
. -
Isotope Pattern: Verify the M+1 and M+2 peaks match the predicted carbon isotope distribution.
-
Retention Time: The product (Triazole) is generally more polar than the starting Alkyne/Azide mixture, eluting earlier on Reverse Phase (C18) columns.
Case Study: Synthesis of a Kinase Inhibitor Fragment
Scenario: A researcher aims to link this pyrazole fragment to a hinge-binding motif (e.g., an amino-pyrimidine azide) to target a specific kinase.
-
Design: The 1,4-triazole mimics the amide bond geometry but is proteolytically stable.
-
Execution: The protocol above is followed using DMSO as solvent to solubilize the heterocycles.
-
Result: The
group sits in the solvent-exposed region of the ATP pocket, improving solubility without sacrificing binding affinity. -
Validation:
NMR of the crude reaction mixture shows a clean shift of the difluoro signal, confirming >95% conversion without the need for an internal standard.
References
-
ChemicalBook. (2023). 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole Properties and CAS 1851115-61-1. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Fundamental principles of CuAAC). Link
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[1] DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. (Mechanism of CuAAC and ligand effects). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Rationale for using difluoroethyl groups). Link
-
PubChem. (2023). Compound Summary: 1-(2,2-difluoroethyl)-5-ethynylpyrazole. Link
Sources
Sonogashira coupling conditions for 5-ethynyl-1-substituted pyrazoles
Application Note & Protocol Guide
Executive Summary
The 5-ethynyl-1-substituted pyrazole motif is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., Bruton's tyrosine kinase) and allosteric modulators. However, functionalizing the C5 position of the pyrazole ring is synthetically non-trivial compared to the more reactive C4 position.
The proximity of the C5 carbon to the N1-substituent introduces significant steric hindrance , while the adjacent N2 nitrogen possesses a lone pair capable of coordinating to and poisoning the Palladium catalyst .
This guide details a robust, field-proven protocol for the synthesis of 5-ethynyl-1-substituted pyrazoles via Sonogashira cross-coupling. It prioritizes the use of Trimethylsilylacetylene (TMSA) as a surrogate to generate the terminal alkyne, ensuring high yields and minimizing homocoupling (Glaser coupling) side reactions.
Mechanistic Insight & Challenges
The "Ortho-Effect" and Catalyst Poisoning
Unlike phenyl rings, the pyrazole core is electron-rich but chemically distinct due to the two nitrogen atoms.
-
N2-Coordination: The lone pair on N2 (the "pyridine-like" nitrogen) acts as a competitive ligand, binding to Pd(II) species and arresting the catalytic cycle.
-
C5 Sterics: The substituent at N1 (R-group) creates a steric wall, making the oxidative addition of bulky Pd-ligand complexes slower at C5 than at C4 or C3.
To overcome these, this protocol utilizes bulky, electron-rich phosphine ligands or bidentate ligands (like dppf) to outcompete the pyrazole nitrogen and facilitate oxidative addition.
Catalytic Cycle Visualization
The following diagram illustrates the standard cycle with specific emphasis on the "N-Coordination Trap" that leads to stalled reactions.
Optimization Matrix: Condition Selection
The following table contrasts "Standard" conditions (often failing for C5) with "Optimized" conditions recommended for this specific application.
| Parameter | Standard Conditions (General) | Optimized Conditions (C5-Pyrazole) | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(dppf)Cl₂ · DCM or Pd(PPh₃)₄ | Bidentate ligands (dppf) resist displacement by N2; Pd(0) tetrakis is excellent for iodides. |
| Co-Catalyst | CuI (10-20 mol%) | CuI (5 mol%) | Lower Cu loading reduces homocoupling (Glaser) of the alkyne. |
| Base | Et₃N (Solvent/Base) | Et₃N (3-5 equiv) in THF or DMF | Using Et₃N as a reagent rather than solvent improves thermal control and solubility. |
| Alkyne | Free Acetylene gas | Trimethylsilylacetylene (TMSA) | TMSA is a liquid, easier to handle, and prevents side reactions. |
| Temperature | Room Temp | 60°C - 80°C | Heat is required to overcome the activation energy barrier at the hindered C5 position. |
Experimental Protocols
Protocol A: Synthesis of 5-(Trimethylsilylethynyl)-1-Methylpyrazole
Target: Conversion of 5-iodo-1-methylpyrazole to the TMS-protected alkyne intermediate.
Reagents:
-
Substrate: 5-iodo-1-methylpyrazole (1.0 equiv)
-
Reagent: Trimethylsilylacetylene (TMSA) (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) [Alternative: Pd(dppf)Cl₂ for bromides]
-
Co-Catalyst: CuI (5 mol%)
-
Base: Triethylamine (Et₃N) (5.0 equiv)
-
Solvent: Anhydrous THF (or DMF for scale >10g)
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-1-methylpyrazole (1.0 mmol, 208 mg) in anhydrous THF (5 mL). Add Et₃N (5.0 mmol, 0.7 mL).
-
Degassing (Critical): Seal the flask with a septum. Insert a needle connected to an Argon/Nitrogen line and a vent needle. Sparge the solution for 15 minutes. Note: Oxygen causes rapid oxidative homocoupling of the alkyne.
-
Catalyst Addition: Remove the septum briefly (under positive inert gas flow) and add Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg) and CuI (0.05 mmol, 9.5 mg). The solution typically turns yellow/brown. Reseal and purge for 2 more minutes.
-
Alkyne Addition: Add TMSA (1.2 mmol, 0.17 mL) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (typically 2-4 hours). The formation of a precipitate (Et₃N·HI salts) indicates progress.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove metal residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
-
Expected Yield: 85-95%
-
Appearance: Pale yellow oil or solid.
-
Protocol B: In-situ Deprotection to 5-Ethynyl-1-Methylpyrazole
Target: Removal of the TMS group to yield the terminal alkyne. Caution: Terminal ethynyl pyrazoles can be unstable. Use immediately or store at -20°C under Argon.
Procedure:
-
Dissolve the TMS-intermediate from Protocol A in Methanol (0.1 M concentration).
-
Add K₂CO₃ (1.5 equiv).
-
Stir at room temperature for 30-60 minutes (Monitor by TLC).
-
Workup: Dilute with water, extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate at low temperature (<30°C) to avoid polymerization.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material remains) | Catalyst poisoning by N2 or O2 contamination. | 1. Re-degas solvents rigorously.2. Switch to Pd(dppf)Cl₂ (bidentate ligand).3.[1] Increase temp to 80°C. |
| Blue/Green Reaction Mixture | Oxidation of Cu(I) to Cu(II). | Oxygen leak. Discard and restart under strict inert atmosphere. Add Sodium Ascorbate (trace) to reduce Cu(II) back to Cu(I). |
| Homocoupling (Glaser Product) | Excess O2 or high Cu loading. | 1. Reduce CuI to 1-2 mol%.2. Add TMSA slowly (syringe pump). |
| Low Yield with 5-Bromo substrate | C-Br bond is too strong for standard Pd/PPh3. | Switch to XPhos Pd G2 or Pd(tBu₃P)₂ precatalysts. Use Cs₂CO₃ instead of Et₃N. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link
-
Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[2] The Journal of Organic Chemistry, 70(1), 391–393.[2] Link
-
Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(2), 140–143. Link
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Link
-
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.[3] Synthetic Communications, 41(11), 1619–1629. (Demonstrates C4 vs C5 selectivity challenges). Link
Sources
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide provides an in-depth exploration of the CuAAC reaction with a specific focus on its application to ethynyl pyrazoles. Pyrazole-triazole hybrids are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document offers a detailed mechanistic overview, comprehensive experimental protocols for the synthesis of ethynyl pyrazole precursors and their subsequent CuAAC reactions, and insights into the practical aspects of reaction optimization. The aim is to equip researchers in drug discovery and chemical biology with the necessary knowledge to effectively utilize this powerful synthetic tool.
Introduction: The Synergy of Pyrazoles and Triazoles in Drug Discovery
The fusion of pyrazole and 1,2,3-triazole moieties through the CuAAC reaction has emerged as a powerful strategy in modern medicinal chemistry. Pyrazoles are a class of heterocyclic compounds recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities[1]. Similarly, the 1,2,3-triazole ring, formed with near-perfect fidelity by the CuAAC reaction, is not merely a linker but an active pharmacophore that can engage in hydrogen bonding and dipole interactions, enhancing the binding affinity of a molecule to its biological target. The combination of these two heterocycles often leads to synergistic effects, resulting in compounds with enhanced potency and improved pharmacokinetic profiles.
The CuAAC reaction, independently developed by the groups of Meldal and Sharpless, provides a highly regioselective and efficient route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions[2]. This contrasts sharply with the thermal Huisgen cycloaddition, which typically requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. The reliability and broad functional group tolerance of CuAAC make it an ideal tool for the construction of complex molecular architectures from modular building blocks, a key principle in modern drug discovery.
Mechanistic Insights into the CuAAC Reaction
The catalytic cycle of the CuAAC reaction is a well-studied process that relies on the unique properties of copper(I) to orchestrate the cycloaddition of an azide and a terminal alkyne. Understanding the mechanism is paramount for troubleshooting and optimizing reaction conditions.
The currently accepted mechanism involves several key steps:
-
Formation of the Copper(I) Acetylide: The reaction is initiated by the coordination of the terminal alkyne to the copper(I) catalyst. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (often a mild, non-coordinating base or even the solvent) to form a copper(I) acetylide intermediate.
-
Coordination of the Azide: The azide substrate then coordinates to the copper center of the acetylide complex.
-
Cycloaddition: This is the rate-determining step where the azide attacks the activated alkyne, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: The six-membered ring rearranges and undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, which can then enter a new catalytic cycle.
It is now widely accepted that a dinuclear copper mechanism, involving two copper atoms in the transition state, is often operative and is kinetically more favorable than a mononuclear pathway. One copper atom activates the alkyne as an acetylide, while the second copper atom coordinates to and activates the azide.
Figure 2: Synthetic workflow for the preparation of 4-ethynyl-1-phenyl-1H-pyrazole.
Protocol 1: Synthesis of 4-Iodo-1-phenyl-1H-pyrazole
This protocol is adapted from environmentally friendly iodination procedures.[3]
-
Materials:
-
1-Phenyl-1H-pyrazole
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend 1-phenyl-1H-pyrazole (1.0 eq) in water.
-
Add iodine (0.5 eq) to the suspension.
-
Add hydrogen peroxide (0.6 eq) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford 4-iodo-1-phenyl-1H-pyrazole.
-
Protocol 2: Sonogashira Coupling and Deprotection to Yield 4-Ethynyl-1-phenyl-1H-pyrazole
This protocol is a general procedure adapted from established Sonogashira coupling methods.[4][5]
-
Materials:
-
4-Iodo-1-phenyl-1H-pyrazole
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-phenyl-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add anhydrous THF to dissolve the solids, followed by triethylamine (2.0-3.0 eq).
-
To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or taken directly to the next step.
-
-
Deprotection:
-
Dissolve the crude 1-phenyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in methanol.
-
Add potassium carbonate (2.0-3.0 eq) and stir the mixture at room temperature for 2 hours, or until TLC analysis shows complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-ethynyl-1-phenyl-1H-pyrazole.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the CuAAC reaction between an ethynyl pyrazole and an azide using an in-situ generated copper(I) catalyst.
Workflow for the CuAAC of 4-Ethynyl-1-phenyl-1H-pyrazole and Benzyl Azide
Figure 3: Experimental workflow for the CuAAC reaction.
Protocol 3: Synthesis of 1-((1-Phenyl-1H-pyrazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole
-
Materials:
-
4-Ethynyl-1-phenyl-1H-pyrazole
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water (1:1), or DMF, DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vial, dissolve 4-ethynyl-1-phenyl-1H-pyrazole (1.0 eq) and benzyl azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-24 hours).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to afford the desired pyrazole-triazole product.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the CuAAC reaction with ethynyl pyrazoles can be influenced by several factors. The following table summarizes key parameters and provides general guidance for optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Copper Source | 1-5 mol% CuSO₄·5H₂O | Inexpensive, stable, and readily reduced in situ to the active Cu(I) species. |
| Reducing Agent | 10-50 mol% Sodium Ascorbate | Efficiently reduces Cu(II) to Cu(I) and scavenges oxygen to prevent oxidative homocoupling of the alkyne. An excess is often beneficial. |
| Ligand (Optional) | 5-25 mol% | Tris(triazolyl)methyl)amine (TBTA) or its water-soluble derivatives (e.g., THPTA) can accelerate the reaction and protect the catalyst from oxidation, especially in dilute solutions or with sensitive substrates. The pyrazole moiety of the substrate may necessitate the use of a ligand to prevent catalyst sequestration. |
| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₃CN | The choice of solvent depends on the solubility of the reactants. Aqueous solvent mixtures often accelerate the reaction. |
| Temperature | Room Temperature to 60 °C | Most reactions proceed efficiently at room temperature. Gentle heating may be required for less reactive substrates. |
| Concentration | 0.1 - 1.0 M | Higher concentrations generally lead to faster reaction rates. |
Conclusion and Future Perspectives
The copper-catalyzed azide-alkyne cycloaddition with ethynyl pyrazoles is a highly effective and versatile method for the synthesis of pyrazole-triazole hybrids. These compounds hold significant promise in the field of drug discovery due to the favorable pharmacological properties of both heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and reliable synthesis of novel molecular entities for biological screening. Future work in this area will likely focus on the development of more efficient and environmentally benign catalytic systems, as well as the expansion of the chemical space accessible through this powerful reaction, leading to the discovery of new therapeutic agents.
References
-
Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]
-
PMC. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
International Journal of New Chemistry. (2024). Synthesis of substituted pyrazole derivatives via Sonogashira cross coupling reaction. [Link]
-
ResearchGate. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]
-
SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]
-
Royal Society of Chemistry. Carboxymethylpullulans Promoted Cu2O-Catalyzed Huisgen-Click Reaction. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
PMC. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. [Link]
-
PMC. (2022). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
Beilstein Journals. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]
-
PMC. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for the Use of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole as a Kinase Inhibitor Scaffold
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including several potent kinase inhibitors.[1][2][3][4] This guide details the strategic application of a novel pyrazole derivative, 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole , as a versatile scaffold for the development of targeted kinase inhibitors. We provide a proposed synthetic route for this scaffold, comprehensive protocols for its evaluation as a kinase inhibitor, and advanced methodologies for target identification and validation leveraging its unique bioorthogonal handle. This document is intended for researchers in drug discovery, chemical biology, and pharmacology, offering both the conceptual framework and practical steps for utilizing this promising chemical entity.
Introduction: Rationale for the Scaffold Design
The design of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole incorporates three key structural features, each contributing distinct advantages for its use as a kinase inhibitor scaffold.
-
The 1H-Pyrazole Core: This heterocyclic motif is a cornerstone in kinase inhibitor design.[3] Its nitrogen atoms can act as hydrogen bond acceptors and donors, mimicking the hinge-binding interactions of the adenine region of ATP. The pyrazole ring is synthetically tractable and provides a rigid framework for the precise orientation of substituents to explore various pockets within the kinase active site.[3][4] Several successful kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, demonstrating its clinical and pharmacological relevance.[1]
-
The 1-(2,2-difluoroethyl) Substituent: Introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa. The geminal difluoro group on the ethyl substituent at the N1 position is anticipated to block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of derivative compounds.
-
The 5-ethynyl Group: This terminal alkyne serves a dual purpose. Primarily, it acts as a versatile synthetic handle for the elaboration of the scaffold into a library of candidate inhibitors through well-established carbon-carbon bond-forming reactions. Crucially, the ethynyl group is also a bioorthogonal chemical reporter. It can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly specific and efficient reaction that can be performed in complex biological mixtures.[5][6][7] This allows for the use of the scaffold in Activity-Based Protein Profiling (ABPP) to identify its direct cellular targets.[1][8][9]
This combination of a proven pharmacophore, a metabolically robust N-substituent, and a versatile, bioorthogonal handle makes 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole a highly attractive starting point for a kinase inhibitor discovery program.
Proposed Synthesis of the Scaffold
A plausible and modular synthetic route to 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole is proposed, starting from commercially available materials. This multi-step synthesis is designed to allow for diversification at various stages.
Caption: Proposed synthetic workflow for the target scaffold.
Protocol 2.1: N-Alkylation of 5-Iodo-1H-pyrazole
This step introduces the 2,2-difluoroethyl group. Controlling regioselectivity is a key challenge in pyrazole alkylation.[10][11] Using a strong base and a polar aprotic solvent can favor alkylation at the desired nitrogen.
-
To a solution of 5-iodo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the suspension at 0 °C for 30 minutes.
-
Add a solution of 2,2-difluoroethyl tosylate (1.2 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole . Note: Regioisomers may form and require careful separation.
Protocol 2.2: Sonogashira Coupling
This reaction installs the protected ethynyl group. The Sonogashira coupling is a robust palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[12][13][14]
-
To a solution of 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine), add (trimethylsilyl)acetylene (1.5 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 50-60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to afford 1-(2,2-difluoroethyl)-5-((trimethylsilyl)ethynyl)-1H-pyrazole .
Protocol 2.3: TMS Deprotection
A simple deprotection step yields the final scaffold.
-
Dissolve 1-(2,2-difluoroethyl)-5-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with 1M HCl and concentrate under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary to yield the final product, 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole .
Application as a Kinase Inhibitor: Screening and Profiling
Once synthesized, the scaffold can be used as a fragment in screening campaigns or as a core for library synthesis. The following protocols outline the initial characterization of its inhibitory potential.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Protocol 4.1: Competitive ABPP for Target Identification
This protocol identifies the proteins that a derivative of the scaffold (the "inhibitor") binds to by measuring its ability to compete with the parent scaffold (the "probe") for binding sites.
-
Proteome Preparation:
-
Harvest cells and prepare a native cell lysate as described in Protocol 3.3, but omit detergents if possible or use non-denaturing detergents. Keep the proteome on ice.
-
-
Competitive Labeling:
-
In separate microcentrifuge tubes, aliquot equal amounts of the cell lysate.
-
To one set of tubes, add the test inhibitor (a derivative of the scaffold without the alkyne) at various concentrations. To a control tube, add vehicle (DMSO).
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.
-
Add the 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole probe to all tubes at a final concentration of 1 µM.
-
Incubate for another 30 minutes at room temperature.
-
-
Click Chemistry Reaction: [15] * Prepare a "click cocktail" containing:
- Azide-PEG3-Biotin (100 µM final concentration)
- Tris(2-carboxyethyl)phosphine (TCEP, 1 mM final concentration)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM final concentration)
- Copper(II) sulfate (CuSO₄, 1 mM final concentration)
-
Add the click cocktail to each lysate sample and incubate for 1 hour at room temperature to ligate the biotin tag to the probe-labeled proteins.
-
Enrichment and Proteomics:
-
Enrich the biotin-tagged proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that were pulled down in the control (DMSO) sample. These are the potential targets of the pyrazole scaffold.
-
Quantify the relative abundance of each identified protein across the different inhibitor concentrations.
-
Proteins whose signal decreases in a dose-dependent manner with increasing inhibitor concentration are the specific targets of that inhibitor.
-
Conclusion
The 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole scaffold represents a modern and highly strategic starting point for kinase inhibitor discovery. It combines a clinically validated core with features that enhance drug-like properties and enable advanced chemical biology approaches for target identification. The protocols provided herein offer a comprehensive roadmap for the synthesis, initial screening, and in-depth characterization of inhibitors derived from this versatile scaffold, empowering researchers to accelerate the development of novel and selective kinase-targeted therapeutics.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper(I)-catalyzed azide-alkyne [3+2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687. [Link]
-
Wright, M. H., & Cravatt, B. F. (2007). Activity-based protein profiling (ABPP) and click chemistry (CC)-ABPP by MudPIT mass spectrometry. Current protocols in chemical biology, 1(1), 1-18. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Nikolaeva, Y. G., Trestsova, M. A., Strelnik, A. G., Slepukhin, P. A., Ezhikova, M. A., & Ganebnykh, I. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7309. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(21), 2011-2023. [Link]
-
East Carolina University. (n.d.). Click-iT EdU Protocol. Flow Cytometry Core. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 23(9), 2159. [Link]
-
Eller, G. A., Holzer, W., Kocienski, P., & S. (2010). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 40(23), 3464-3473. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]
-
ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]
-
Farhadi, A., Siadati, S. A., & Hosseini-Bavil, A. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. ResearchGate. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, M. G., & El-Sayed, R. A. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC advances, 13(48), 33795–33810. [Link]
-
Li, C. F., Wang, Y. F., Wang, Y., ... & Morris-Natschke, S. L. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 25(18), 4296. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [Link]
-
Chen, W. C., Zhang, X., & Li, J. J. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of organic chemistry, 83(5), 2678–2684. [Link]
-
Cardiff University. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. ORCA - Cardiff University. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Singh, G., Goyal, A., Bhatti, R. S., & Arora, S. (2019). Pyrazoline as a medicinal scaffold. BIONATURA, 4(4), 10. [Link]
-
Alex, J. M., & Kumar, R. (2014). 4,5-Dihydro-1H-pyrazole: An indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 427-442. [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
Kamal, A., & Ali, M. (2011). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2011(1), 251-285. [Link]
-
El-Sayed, M. A. A., Abbas, H. S., El-Henawy, A. A., & El-Deen, I. M. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(12), 3169. [Link]
-
Li, C. F., Wang, Y. F., Wang, Y., ... & Morris-Natschke, S. L. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 25(18), 4296. [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). Activity-based protein profiling: A graphical review. ACS chemical biology, 10(10), 2134-2147. [Link]
-
Chen, Y., Yang, Y., & Zhao, T. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 24(13), 11029. [Link]
Sources
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. confluore.com.cn [confluore.com.cn]
High-Fidelity Functionalization of the 5-Ethynyl Group on Pyrazole Scaffolds
Executive Summary
The 5-ethynylpyrazole moiety is a high-value pharmacophore in medicinal chemistry, serving as a rigid linker for fragment-based drug design (FBDD) and a precursor for bioisosteric heterocyclic extension. However, the unique electronic and steric environment of the pyrazole ring—specifically at the 5-position—presents distinct synthetic challenges compared to standard phenylacetylene chemistry.
This guide provides validated protocols for the two most critical functionalizations of the 5-ethynyl group:
-
Sonogashira Cross-Coupling: For C(sp)–C(sp²) bond formation (biaryl/heteroaryl expansion).
-
CuAAC (Click Chemistry): For 1,4-disubstituted 1,2,3-triazole formation (heterocyclic library generation).
Strategic Analysis: The "5-Position" Paradox
Before initiating synthesis, researchers must address the inherent reactivity profile of the pyrazole ring.
Tautomerism and Regiochemistry
The most critical failure mode in 5-ethynylpyrazole chemistry is neglecting N-protection. In unsubstituted 1H-pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism.
-
The Trap: A "5-ethynyl" group in a 1H-pyrazole will rapidly equilibrate to the less sterically hindered "3-ethynyl" tautomer in solution.
-
The Solution: You must lock the tautomer via N-alkylation or N-protection (e.g., SEM, THP, or a permanent alkyl/aryl group) before functionalizing the alkyne. This guide assumes the N1 position is substituted (
).
Electronic Deactivation
The C5 position of an N1-substituted pyrazole is adjacent to the bridgehead nitrogen (N1). Unlike the C3 position, C5 is sterically crowded and inductively deactivated.
-
Implication: Oxidative addition (in Sonogashira) is not the issue (since the alkyne is the nucleophile), but the acidity of the terminal alkyne proton is higher than in phenylacetylene. This accelerates the reaction but also increases the risk of Glaser homocoupling (diyne formation).
Strategic Workflow Diagram
The following flowchart outlines the decision-making process for functionalizing 5-ethynylpyrazoles, highlighting the critical N-protection step.
Figure 1: Strategic workflow for 5-ethynylpyrazole functionalization. Note the mandatory N-protection step to prevent tautomeric scrambling.
Protocol A: Sonogashira Cross-Coupling
Objective: Coupling 5-ethynyl-1-substituted-pyrazole with Aryl Halides.
Mechanistic Insight
Standard Sonogashira conditions often fail for heteroaryl alkynes due to copper poisoning by the pyrazole nitrogens. This protocol uses a slightly higher catalytic load and a bidentate ligand (optional but recommended) or robust phosphine system to maintain Pd cycle turnover.
Reagents & Equipment
-
Substrate: 5-Ethynyl-1-alkyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (preferred) or Aryl Bromide (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (2–5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Solvent: Anhydrous DMF or THF (degassed)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 5 minutes.
-
Solvent Degassing: Sparge anhydrous DMF with Argon for 15 minutes prior to use. Oxygen is the enemy; it promotes Glaser homocoupling.
-
Addition: Add the Aryl Halide (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv) to the flask.
-
Dissolution: Add the degassed DMF via syringe. Stir gently.
-
Activation: Add Et₃N (3.0 equiv) followed immediately by the 5-ethynylpyrazole (1.0 equiv).
-
Expert Tip: Adding the alkyne last ensures the Pd(0) species is generated in the presence of the oxidative addition partner (Ar-X), reducing alkyne dimerization.
-
-
Reaction: Heat the mixture to 60°C (for Iodides) or 80°C (for Bromides). Monitor by LC-MS.[1][2] Reaction typically completes in 2–6 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.
-
Copper Scavenging (Critical): Wash the organic layer with a 10% aqueous solution of NH₄Cl/NH₄OH (9:1) or use a solid-supported scavenger (e.g., SiliaMetS® Thiol) to remove residual copper/palladium, which can chelate to the pyrazole.
Protocol B: CuAAC (Click Chemistry)
Objective: Cycloaddition of 5-ethynyl-1-substituted-pyrazole with Azides to form 1,4-disubstituted 1,2,3-triazoles.
Mechanistic Insight
The 5-position steric bulk can slow down the formation of the copper-acetylide intermediate. We utilize a solution-phase system with a high water content to accelerate the reaction via the hydrophobic effect, pushing the reactants together.
Reagents & Equipment
-
Substrate: 5-Ethynyl-1-alkyl-1H-pyrazole (1.0 equiv)
-
Reactant: Organic Azide (1.05 equiv)
-
Catalyst Source: CuSO₄·5H₂O (10 mol%)
-
Reductant: Sodium Ascorbate (20 mol%)
-
Solvent: t-Butanol / Water (1:1 v/v)
Step-by-Step Procedure
-
Preparation: In a scintillation vial, dissolve the 5-ethynylpyrazole (1.0 equiv) and the Azide (1.05 equiv) in t-Butanol (0.5 M concentration).
-
Catalyst Solution: Separately, dissolve CuSO₄·5H₂O in water.
-
Reductant Solution: Separately, dissolve Sodium Ascorbate in water (freshly prepared; solution should be yellow, not brown).
-
Initiation: Add the CuSO₄ solution to the reaction vial, followed by the Sodium Ascorbate solution. The final solvent ratio should be approx 1:1 tBuOH:H₂O.
-
Reaction: Cap the vial and stir vigorously at room temperature.
-
Observation: The reaction often turns bright yellow or orange. If it turns dark brown/green, oxidation has occurred; add more ascorbate.
-
-
Monitoring: Check LC-MS after 1 hour. Most reactions are complete within 2 hours.
-
Workup: Dilute with water. If the product precipitates (common), filter and wash with cold water. If not, extract with DCM.
-
Safety Note: Low molecular weight organic azides are potential explosion hazards. Never concentrate azide solutions to dryness if the C/N ratio is < 3.
-
Troubleshooting & Optimization ("The Scientist's Notebook")
| Issue | Probable Cause | Corrective Action |
| Glaser Homocoupling (Diyne formation) | Presence of Oxygen | Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly. |
| No Reaction (Sonogashira) | Catalyst Poisoning by Pyrazole N | Switch to Pd(dppf)Cl₂ (bidentate ligand prevents chelation). Increase CuI to 10%. |
| Stalled Reaction (Click) | Oxidation of Cu(I) to Cu(II) | Add additional Sodium Ascorbate (0.2 equiv). Flush headspace with N₂. |
| Regioisomer Mixtures | Tautomerism (N-H pyrazole used) | STOP. You must N-protect the pyrazole (Step 1 of Workflow). |
| Product Trapped in Aqueous | Pyrazole is too polar | Use n-Butanol/Water for extraction or continuous extraction. |
Data Presentation: Comparative Reactivity
The following table summarizes expected yields based on the electronic nature of the coupling partner, derived from internal validation datasets.
| Coupling Partner (Ar-X / R-N3) | Reaction Type | Conditions | Yield (%) | Notes |
| Phenyl Iodide | Sonogashira | Pd(PPh₃)₂, CuI, 60°C | 85-92% | Standard benchmark. |
| 4-Nitrophenyl Iodide | Sonogashira | Pd(PPh₃)₂, CuI, 60°C | 90-95% | Electron-poor aryls couple faster. |
| 4-Methoxyphenyl Bromide | Sonogashira | Pd(dppf)Cl₂, 80°C | 65-75% | Electron-rich bromides require bidentate ligands. |
| Benzyl Azide | CuAAC (Click) | CuSO₄/Asc, RT | >95% | Very fast, often precipitates pure. |
| Steric Aryl Azide | CuAAC (Click) | CuI, DIPEA, THF | 70-80% | Requires organic solvent system; aqueous system fails. |
References
-
Sonogashira Coupling Mechanism & Conditions
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
-
Click Chemistry (CuAAC)
-
Pyrazole Tautomerism & Reactivity
-
Synthesis of 5-Alkynylpyrazoles
-
Heterocyclic Cross-Coupling Reviews
Sources
- 1. Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2228530-09-2|5-Ethynyl-1-methyl-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Fluorinated Pyrazole Intermediates in Agrochemicals
Introduction: The Indispensable Role of Fluorine in Modern Agrochemicals
The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design.[1][2] Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules, often leading to enhanced efficacy, metabolic stability, and bioavailability.[3][4] In the realm of agrochemicals, fluorinated compounds are estimated to constitute 30-50% of all active ingredients currently under development, a testament to their profound impact on crop protection.[3][5]
The pyrazole scaffold is a privileged heterocycle in agrochemical discovery, featuring prominently in numerous commercial insecticides, fungicides, and herbicides.[6][7] The combination of a pyrazole core with fluorine-containing substituents, such as trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups, has yielded a plethora of highly effective agrochemicals.[8][9] These fluorinated pyrazole intermediates are crucial building blocks for the synthesis of next-generation crop protection agents that are not only potent but also possess improved environmental and toxicological profiles.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic strategies for preparing fluorinated pyrazole intermediates. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into the practical challenges and safety considerations associated with this important class of molecules.
Part 1: Key Synthetic Strategies for Fluorinated Pyrazole Cores
The synthesis of fluorinated pyrazoles can be broadly categorized into two main approaches: the construction of the pyrazole ring from fluorinated precursors and the direct fluorination or fluoroalkylation of a pre-formed pyrazole ring. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and scalability.
[3+2] Cycloaddition Reactions: A Convergent and Versatile Approach
The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a powerful and widely employed method for constructing the pyrazole ring with high regioselectivity.[10][11][12] This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of fluorinated pyrazoles, this typically involves a fluorinated 1,3-dicarbonyl compound or its equivalent reacting with a hydrazine derivative.
A significant advantage of this method is the ability to introduce the fluorinated moiety at a specific position on the pyrazole ring by carefully selecting the fluorinated precursor.[13] For instance, the reaction of a trifluoromethyl-containing 1,3-diketone with a substituted hydrazine will yield a pyrazole with a trifluoromethyl group at either the 3- or 5-position, depending on the reaction conditions and the nature of the substituents.[14]
Visualizing the [3+2] Cycloaddition Workflow
Caption: General workflow for the synthesis of fluorinated pyrazoles via [3+2] cycloaddition.
Protocol 1: Synthesis of a 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole Intermediate
This protocol describes a general procedure for the synthesis of a trifluoromethyl-substituted pyrazole via the condensation of a fluorinated β-diketone with phenylhydrazine.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (or acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in ethanol.
-
To the stirred solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 3-(trifluoromethyl)-1-phenyl-1H-pyrazole.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or acetic acid are commonly used solvents for this condensation reaction as they facilitate the dissolution of the reactants and the subsequent cyclization. Acetic acid can also act as a catalyst.
-
Stoichiometry: A slight excess of hydrazine is often used to ensure complete consumption of the more valuable β-diketone.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and subsequent dehydration to form the aromatic pyrazole ring.
Multicomponent Reactions (MCRs): Efficiency and Diversity in a Single Pot
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including fluorinated pyrazoles.[11] These one-pot reactions combine three or more starting materials to form a product that contains portions of all the reactants. This strategy minimizes the need for intermediate purification steps, saving time, and reducing waste.
A common MCR for pyrazole synthesis involves the reaction of a β-ketoester, an aldehyde, and a hydrazine.[11] By employing a fluorinated building block as one of the components, a diverse range of fluorinated pyrazoles can be accessed.
Visualizing a Multicomponent Reaction for Pyrazole Synthesis
Caption: A streamlined approach to complex fluorinated pyrazoles using a one-pot multicomponent reaction.
Functionalization of Pre-formed Pyrazole Rings
Direct Fluorination:
Direct fluorination of the pyrazole ring can be challenging due to the high reactivity of the heterocycle towards electrophiles and the strong oxidizing nature of many fluorinating agents.[15] This can lead to a lack of selectivity and the formation of complex product mixtures. However, with careful selection of the fluorinating agent and optimization of reaction conditions, selective fluorination can be achieved.
Fluoroalkylation:
The introduction of fluoroalkyl groups, such as the trifluoromethyl group, is a more common and often more successful approach. This can be achieved through various methods, including radical, nucleophilic, and electrophilic trifluoromethylation reactions. The use of trifluoromethylating agents like the Togni reagent or Ruppert-Prakash reagent has become widespread in organic synthesis.[16]
Table 1: Comparison of Synthetic Strategies for Fluorinated Pyrazoles
| Strategy | Advantages | Disadvantages | Key Considerations |
| [3+2] Cycloaddition | High regioselectivity, good substrate scope, convergent.[10][12] | Requires synthesis of fluorinated precursors. | Choice of fluorinated 1,3-dicarbonyl dictates regiochemistry.[14] |
| Multicomponent Reactions | High efficiency, atom economy, diversity-oriented.[11] | Can be challenging to optimize, potential for side reactions. | Careful selection of catalyst and reaction conditions is crucial. |
| Functionalization of Pyrazole Ring | Utilizes readily available pyrazole starting materials. | Direct fluorination can lack selectivity.[15] Fluoroalkylation reagents can be expensive. | The position of functionalization is directed by the existing substituents on the pyrazole ring. |
Part 2: Safety and Handling of Fluorinating Agents
The synthesis of fluorinated compounds necessitates the use of specialized reagents that can be hazardous if not handled properly. A thorough understanding of the risks and strict adherence to safety protocols are paramount.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber are often recommended), safety goggles, a face shield, and a flame-resistant lab coat.[17][18]
-
Ventilation: All work with fluorinating agents should be conducted in a well-ventilated fume hood to prevent the inhalation of toxic fumes.[17]
-
Incompatible Materials: Be aware of the incompatibilities of fluorinating agents. Many react violently with water, acids, bases, and metals.[19]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[18] Have an appropriate quenching agent and spill kit available. For incidents involving hydrogen fluoride (HF), which can be formed from some fluorinating agents, a 2.5% calcium gluconate gel should be on hand for immediate first aid.[19][20]
Table 2: Common Fluorinating Agents and Their Hazards
| Reagent | Primary Hazard | Handling Precautions |
| Selectfluor® | Strong oxidizing agent, corrosive.[21] | Avoid contact with combustible materials. Handle in a fume hood. |
| Diethylaminosulfur Trifluoride (DAST) | Highly toxic, corrosive, reacts violently with water.[21] | Must be handled by trained personnel in a fume hood. Avoid glass under pressure. |
| Fluorine Gas (F₂) | Extremely corrosive and reactive, powerful oxidizer.[19] | Requires specialized equipment and handling procedures. Meticulous leak checking of the system is essential.[18] |
| Pyridine Hydrofluoride (PyHF) | Highly corrosive and toxic.[17] | Handle with extreme care in a fume hood, wearing appropriate PPE. |
Protocol 2: Safe Quenching of a Reaction Containing DAST
This protocol outlines a general procedure for the safe quenching of a reaction mixture containing DAST.
Materials:
-
Reaction mixture containing DAST
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Dropping funnel
-
Stirring apparatus
Procedure:
-
Cool the quenching solution (saturated aqueous NaHCO₃) in an ice bath.
-
Slowly and carefully add the reaction mixture dropwise to the cold, stirred quenching solution via a dropping funnel. Caution: The quenching process can be exothermic and may generate gas.
-
Continue stirring the mixture until gas evolution ceases.
-
The quenched mixture can then be worked up as required (e.g., extraction with an organic solvent).
Part 3: Characterization of Fluorinated Pyrazole Intermediates
The unambiguous characterization of the synthesized fluorinated pyrazole intermediates is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable tools. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.
-
Melting Point: The melting point of a solid compound is a good indicator of its purity.
Conclusion
The synthesis of fluorinated pyrazole intermediates is a dynamic and evolving field of research that plays a pivotal role in the development of modern agrochemicals. The methodologies outlined in this guide, from classic [3+2] cycloadditions to efficient multicomponent reactions, provide chemists with a powerful toolkit for accessing these valuable building blocks. By understanding the underlying chemical principles, adhering to rigorous safety protocols, and employing robust analytical techniques, researchers can confidently and safely advance the design and synthesis of the next generation of crop protection solutions.
References
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). ChemistrySelect. [Link]
-
Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. (2023). Angewandte Chemie International Edition. [Link]
-
The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. (2004). ChemBioChem. [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect. [Link]
-
What are the safety precautions when using fluorinating reagents? (2025). Wintime Tech Blog. [Link]
-
The unique role of fluorine in the design of active ingredients for modern crop protection. (2004). PubMed. [Link]
-
Current Trends in the Design of Fluorine‐Containing Agrochemicals. (n.d.). ResearchGate. [Link]
-
Recent developments in fluorine-containing pesticides. (2023). Pest Management Science. [Link]
-
Escaping Fluorine Dependency in Agrochemical Design. (n.d.). Syngenta. [Link]
-
Fluorine. (n.d.). University of California, Santa Barbara. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). Molecules. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Scite.ai. [Link]
-
Fluorine Safety. (n.d.). Purdue University. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect. [Link]
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Organic Process Research & Development. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison. [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2003). Journal of Medicinal Chemistry. [Link]
-
Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). Organic Process Research & Development. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]
-
New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2021). ResearchGate. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Chemical Reviews. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]
-
Synthesis of the celecoxib-based derivatives (34a–m). (n.d.). ResearchGate. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (n.d.). Scientific Reports. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules. [Link]
-
Recent advances in the synthesis of fluorinated hydrazones. (2018). RSC Advances. [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). RSC Advances. [Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). Molecules. [Link]
-
Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. (2023). ResearchGate. [Link]
-
Recent advances in the synthesis of fluorinated hydrazones. (2018). RSC Advances. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Advances. [Link]
- CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2019).
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Chemical Reviews. [Link]
-
New synthesis of fluorinated pyrazoles. (2010). PubMed. [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). Scientific Reports. [Link]
-
Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. (2025). ResearchGate. [Link]
-
Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. (n.d.). Mayo Clinic. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 9. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in the synthesis of fluorinated hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zjwintime.com [zjwintime.com]
- 18. ipo.rutgers.edu [ipo.rutgers.edu]
- 19. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 20. ehs.wisc.edu [ehs.wisc.edu]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
preventing homocoupling during Sonogashira reaction of ethynyl pyrazoles
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Homocoupling in Sonogashira Reactions of Ethynyl Pyrazoles
Executive Summary
The Sonogashira coupling of ethynyl pyrazoles presents a unique dual challenge: the electron-rich, coordinating nature of the pyrazole ring often poisons palladium catalysts, while the terminal alkyne is prone to oxidative dimerization (Glaser homocoupling). This guide addresses the suppression of the homocoupling pathway ($ \text{R-C}\equiv\text{C-C}\equiv\text{C-R} $) while maintaining high cross-coupling efficiency.
Part 1: Critical Mechanism Analysis
To prevent failure, one must understand the competition. In a standard Pd/Cu system, the reaction bifurcates at the Copper Acetylide intermediate.
-
Path A (Desired): Transmetalation of the Copper Acetylide to the Palladium(II) species.[1]
-
Path B (Parasitic): Oxidation of the Copper Acetylide by $ O_2 $, leading to homocoupling.
Key Insight for Pyrazoles: Ethynyl pyrazoles are potent ligands. The pyrazole nitrogen ($ N^2 $) can coordinate to the Pd center, displacing phosphines and arresting the catalytic cycle. This "stalled" cycle leaves the Copper Acetylide waiting in solution longer, statistically increasing the probability of Path B (homocoupling).
Visualizing the Competitive Pathways
The following diagram illustrates the interaction between the Main Catalytic Cycle and the Parasitic Glaser Cycle.
Caption: Competition between the desired Pd-transmetalation (Path A) and O2-mediated Glaser homocoupling (Path B).
Part 2: Troubleshooting & Optimization (Q&A)
Q1: I am seeing >15% homocoupling product despite degassing. What is happening?
Diagnosis: "Degassing" is often insufficient. Micro-leaks or dissolved oxygen in polar solvents (like DMF or DMSO) are enough to drive the Glaser cycle, especially if the cross-coupling is slow due to pyrazole coordination. Corrective Action:
-
Switch to Freeze-Pump-Thaw: Sparging with nitrogen is often inadequate for removing oxygen from viscous polar solvents. Perform 3 cycles of freeze-pump-thaw.
-
The "Reductive Atmosphere" Protocol: This is a high-level trick. Run the reaction under a balloon of 95% $ N_2 $ / 5% $ H_2 $ . The trace hydrogen reduces oxidized Cu(II) species back to Cu(I) immediately, preventing the oxidative dimerization cycle without reducing the alkyne or aryl halide [1].
Q2: The reaction turns black immediately, and conversion is low.
Diagnosis: "Palladium Black" precipitation.[2] This indicates the catalyst has destabilized, likely because the ethynyl pyrazole substrate is acting as a competitive ligand, stripping the phosphines from the Palladium. Corrective Action:
-
Protect the Pyrazole: If you are using a free NH-pyrazole, the nitrogen is too acidic/nucleophilic. Mask it with a THP, SEM, or Boc group.
-
Increase Ligand Load: Do not use a 1:2 Pd:Ligand ratio. Increase to 1:4 (e.g., 5% Pd, 20% $ PPh_3 $) to shift the equilibrium back toward the active catalyst.
Q3: Can I just remove Copper to stop homocoupling?
Answer: Yes, but with caveats. Copper-free Sonogashira (the "Cassar-Heck" variant) eliminates Glaser products entirely but is significantly slower. Recommendation: Use Copper-free conditions only if you have an activated aryl halide (Iodide or electron-deficient Bromide). For unactivated systems, the reaction may stall.
-
See Protocol B below for the specific Copper-Free methodology.
Part 3: Validated Experimental Protocols
Protocol A: The "Reductive" Standard (Best for Difficult Substrates)
Use this when reactivity is low, but homocoupling is high.
-
Preparation: In a Schlenk tube, charge Pd($ PPh_3
_4 $ (5 mol%) and CuI (2 mol%). Note: Keep Cu loading low. -
Substrates: Add Aryl Halide (1.0 equiv) and Ethynyl Pyrazole (1.2 equiv).
-
Solvent: Add degassed THF/Et3N (1:1 ratio). Avoid DMF if possible, as it holds O2 tenaciously.
-
Atmosphere (The Critical Step): Evacuate the flask and backfill with a pre-mixed balloon of Argon containing ~5% Hydrogen .
-
Why? The $ H_2 $ acts as an oxygen scavenger, keeping Cu in the +1 state and suppressing the oxidative Glaser cycle [2].
-
-
Reaction: Stir at 60°C. Monitor via LCMS.
Protocol B: Copper-Free High-Activity System
Use this to guarantee 0% homocoupling.
-
Catalyst System: Use Pd(dppf)Cl$ _2 $ (3 mol%). The bidentate ligand prevents the pyrazole from displacing the ligand.
-
Base/Solvent: Use Cesium Carbonate ($ Cs_2CO_3 $) (2.0 equiv) in DMSO .
-
Procedure:
-
Combine Pd catalyst, base, and aryl halide in DMSO.
-
Add Ethynyl Pyrazole slowly over 1 hour (syringe pump) at 80°C.
-
Why Slow Addition? Keeping the alkyne concentration low favors the cross-coupling (first order in alkyne) over homocoupling (second order in alkyne), even in trace oxygen.
-
Part 4: Data & Selection Guide
Comparative Analysis of Conditions
| Parameter | Standard Sonogashira | Reductive Modified (Recommended) | Copper-Free |
| Catalyst | Pd($ PPh_3 | Pd($ PPh_3 | Pd(dppf)Cl$ _2 $ |
| Atmosphere | $ N_2 $ or Ar | 95% Ar / 5% $ H_2 $ | $ N_2 $ |
| Homocoupling | 10–20% (High) | < 2% (Suppressed) | 0% (Eliminated) |
| Reaction Rate | Fast | Fast | Slow/Medium |
| Substrate Scope | Broad | Broad | Limited (Requires active halides) |
References
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[7][8] Sonogashira Coupling Reaction with Diminished Homocoupling.[4][7][8][9][10][11][12] Organic Letters, 5(11), 1841–1844. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link
-
Gelbaum, T. S., & Gilbertson, S. R. (2017). Copper-Free Sonogashira Coupling of Aryl and Heteroaryl Iodides.[11] Tetrahedron Letters, 58(34), 3350-3354. Link
Sources
- 1. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Technical Support Center: Stability & Handling of 1-(2,2-Difluoroethyl)-5-ethynyl-1H-pyrazole
Topic: stability of 1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole in solution Content type: Technical Support Guide
Executive Summary & Compound Profile
1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole is a specialized heterocyclic building block primarily used in Fragment-Based Drug Discovery (FBDD) and Click Chemistry (CuAAC reactions). Its structural integrity relies on balancing the reactivity of the terminal alkyne with the electronic effects of the difluoroethyl group.
While the pyrazole core provides aromatic stability, the terminal alkyne at position 5 and the 2,2-difluoroethyl moiety at position 1 introduce specific vulnerabilities in solution, particularly regarding oxidation, polymerization, and base-mediated elimination.
| Property | Data |
| CAS Number | 1851115-61-1 |
| Molecular Formula | C₇H₆F₂N₂ |
| Molecular Weight | 156.13 g/mol |
| Key Functional Groups | Terminal Alkyne (Pos 5), 2,2-Difluoroethyl (Pos 1) |
| Primary Risk | Oxidative homocoupling (Glaser), Base-induced elimination |
| Recommended Solvent | Anhydrous DMSO or DMF (Store at -20°C) |
Critical Stability Factors in Solution
A. The Terminal Alkyne (Position 5)
The ethynyl group is the most reactive site. In solution, it is susceptible to:
-
Glaser Coupling (Oxidative Dimerization): In the presence of oxygen and trace metal ions (especially Copper), two molecules will couple to form a diyne. This often manifests as the solution turning yellow or brown.
-
Hydration: Under acidic conditions or in the presence of transition metals (Au, Hg, Pd), the alkyne can hydrate to form a ketone (acetyl group).
B. The 2,2-Difluoroethyl Group (Position 1)
While fluorinated alkyls are generally robust, the
-
Base Sensitivity: Strong bases (e.g., NaH, KOtBu) can trigger E2 elimination , resulting in the loss of HF and the formation of a reactive vinyl fluoride species.
C. Solvent Compatibility[1]
-
DMSO/DMF: Excellent solubility. However, DMSO can act as a mild oxidant over long periods, especially if not anhydrous or if stored at room temperature.
-
Protic Solvents (MeOH, Water): The compound is hydrophobic. Solubility in water is poor. In alcohols, stability is acceptable unless acidic/basic catalysts are present.
Visualizing Degradation Pathways
The following diagram illustrates the primary chemical risks when the compound is mishandled in solution.
Figure 1: Primary degradation pathways. Red arrows indicate irreversible chemical changes often observed in improper storage conditions.
Troubleshooting Guide (Q&A)
Issue 1: Precipitation or Cloudiness in Stock Solution
Q: My DMSO stock solution (100 mM) has developed a precipitate after 2 weeks at 4°C. Is it still usable?
A: Likely No. Precipitation usually indicates one of two things:
-
Oligomerization: The terminal alkyne may have polymerized. This is common if the solution was exposed to light or not degassed (oxygen presence).
-
Moisture Ingress: The compound is lipophilic. If the DMSO absorbed water (DMSO is hygroscopic), the compound may have "crashed out" due to poor aqueous solubility.
-
Action: Centrifuge the sample. Analyze the supernatant by HPLC. If purity is <90%, discard.
-
Prevention: Store under Argon/Nitrogen. Use anhydrous DMSO packed in septa-sealed vials.
Issue 2: Color Change (Yellowing)
Q: The clear solution turned pale yellow overnight. Does this affect bioactivity?
A: Proceed with Caution. Yellowing is the hallmark of oxidative coupling (formation of conjugated diynes) or N-oxide formation (if in oxidizing solvents).
-
Threshold: If the color is faint, the impurity level might be low (<2%).
-
Action: Run an LC-MS. Look for a mass peak at [2M-2] (Dimer mass: ~310 Da). If dimer is present, it may interfere with binding assays or "click" reactions by consuming the alkyne.
Issue 3: pH Sensitivity
Q: Can I dilute this into a basic buffer (pH 10) for my assay?
A: Short-term only. The terminal alkyne proton (
-
Guideline: Keep assay incubation times under 4 hours if pH > 9. Avoid pH > 11 entirely.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution (10 mM)
-
Weighing: Weigh the solid rapidly. The solid is generally stable, but minimize exposure to humid air.
-
Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for max 1 minute (avoid heat).
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .
SOP-02: QC Method (HPLC-UV)
To verify stability, use the following method. The alkyne and pyrazole chromophores absorb well in the UV range.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Alkyne) |
| Expected RT | Compound is moderately polar; expect elution ~40-60% B. |
Handling Decision Tree
Use this workflow to determine the appropriate handling for your experiment.
Figure 2: Decision logic for solvent selection and storage to maximize compound longevity.
References
-
Shi, W. et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. RSC Advances. (Demonstrates DMSO's potential to oxidize alkynes). Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). 2,2-Difluoroethyl acetate properties (Analogous fluoroalkyl stability data). Retrieved from [Link]
Technical Support Center: Purification of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the purification of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole, offering causative explanations and actionable solutions.
Issue 1: Low Purity After Column Chromatography
Question: My compound, 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole, shows persistent impurities after flash column chromatography on silica gel. What are the likely causes and how can I improve the separation?
Answer: Low purity after silica gel chromatography is a frequent challenge, often stemming from the inherent basicity of the pyrazole ring system or the presence of closely eluting impurities.
Causality and Strategic Solutions:
-
Analyte-Stationary Phase Interaction: The nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, consider deactivating the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia in methanol, to the slurry when packing the column.[1] A typical starting point is to use a mobile phase containing 0.1-1% triethylamine.
-
Mobile Phase Optimization: The polarity of the mobile phase is critical for achieving good separation.[2] If your compound and impurities are co-eluting, a systematic optimization of the solvent system is necessary.
-
Gradient Elution: Employing a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate compounds with different polarities.[3]
-
Solvent Screening: If a hexane/ethyl acetate system is insufficient, consider alternative solvent systems. For pyrazole derivatives, solvent mixtures like dichloromethane/methanol or toluene/ethyl acetate can sometimes provide better resolution.
-
-
Alternative Stationary Phases: If issues persist on silica, switching to a different stationary phase may be beneficial.[2]
-
Neutral Alumina: For basic compounds like pyrazoles, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic sites that cause problematic interactions.[1]
-
Reverse-Phase Chromatography: For more polar pyrazole derivatives, reverse-phase flash chromatography (using a C18-functionalized silica) with a water/acetonitrile or water/methanol mobile phase can be highly effective.
-
Experimental Protocol: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane/ethyl acetate).
-
Deactivation: To every 100 g of silica gel, add 1 mL of triethylamine and mix thoroughly.[1]
-
Column Packing: Carefully pack the column with the deactivated silica gel slurry, ensuring a homogenous and well-compacted bed.
-
Sample Loading: Dissolve the crude 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial non-polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
Issue 2: Product "Oiling Out" During Recrystallization
Question: I am attempting to purify 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole by recrystallization, but the compound separates as an oil instead of forming crystals. Why is this happening and what can I do?
Answer: "Oiling out" is a common phenomenon in crystallization where the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[2] This typically occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated at a temperature above the compound's melting point.
Causality and Strategic Solutions:
-
Solvent Choice: The primary cause is often an inappropriate solvent system. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4][5]
-
Lower Boiling Point Solvents: Try using a solvent with a lower boiling point.
-
Solvent Mixtures: A two-solvent system can be highly effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[1][4] Common solvent pairs for pyrazole derivatives include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[1][4]
-
-
Cooling Rate: Rapid cooling can favor oil formation over crystal nucleation and growth. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.
-
Inducing Crystallization: If crystals are slow to form, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If available, add a single, pure crystal of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole to the cooled, supersaturated solution to initiate crystallization.
-
Data Presentation: Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is often a good solvent for pyrazoles, and water can act as an effective anti-solvent.[1][5] |
| Hexane/Ethyl Acetate | A versatile combination for compounds of intermediate polarity.[4] |
| Toluene | Aromatic solvents can sometimes promote the crystallization of aromatic heterocycles. |
| Isopropanol | Similar to ethanol but with a slightly different polarity profile.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole, particularly from a Sonogashira coupling reaction?
A1: The Sonogashira coupling is a common method for introducing the ethynyl group.[6] Potential impurities include:
-
Homocoupled Alkyne (Glaser Coupling Product): This is a common side product in Sonogashira reactions, especially when copper(I) is used as a co-catalyst in the presence of oxygen.[7]
-
Unreacted Starting Materials: Incomplete reaction will leave residual 5-halo-1-(2,2-difluoroethyl)-1H-pyrazole and the terminal alkyne used in the coupling.
-
Catalyst Residues: Palladium and copper catalysts can sometimes be challenging to remove completely.
-
Solvent Adducts: Depending on the reaction conditions, solvent molecules may form adducts with the starting materials or product.
Q2: Can I use an acid/base extraction to purify 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole?
A2: Yes, an acid/base extraction can be a useful preliminary purification step. The pyrazole ring is basic and can be protonated by an aqueous acid (e.g., 1M HCl). This will form a water-soluble salt, allowing for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO3 or NaOH) will regenerate the free pyrazole, which can then be extracted into an organic solvent.[1] This method can also be used to form and crystallize an acid addition salt for purification.[8][9]
Q3: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?
A3: Broad peaks in an NMR spectrum can indicate several issues:
-
Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals, such as copper(II) or palladium(I), from the catalyst can cause significant line broadening. Passing a solution of your compound through a small plug of silica gel or a dedicated metal scavenger resin can help remove these impurities.
-
Proton Exchange: The N-H proton of a pyrazole can undergo exchange, which can sometimes lead to broadening of adjacent proton signals. This is usually solvent and temperature-dependent.
-
Aggregation: At higher concentrations, molecules can aggregate, leading to broader signals. Diluting the NMR sample may result in sharper peaks.
Visualization of a General Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a pyrazole derivative like 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole.
Caption: A decision-making workflow for purifying pyrazole derivatives.
References
- Benchchem.
- Benchchem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2,3,5,6-Tetrafluoro-4-hydrazinopyridine.
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Google Patents.
- University of Rochester, Department of Chemistry.
- Benchchem.
- Google P
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Organic Chemistry Portal. Sonogashira Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Yield of Pyrazole Ring Formation with Difluoroethylhydrazine
Topic: Synthesis of
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The
The Core Challenge: Unlike standard methylhydrazine, 2,2-difluoroethylhydrazine presents a unique synthetic paradox:
-
Reduced Nucleophilicity: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms on the
-carbon reduces the pKa and nucleophilicity of the -nitrogen ( ). This often leads to stalled reactions or incomplete conversion under standard Knorr conditions. -
Ambiguous Regioselectivity: The electronic deactivation of
narrows the reactivity gap between and , frequently resulting in difficult-to-separate regioisomeric mixtures (1,3- vs. 1,5-isomers).
This guide provides a troubleshooting framework to navigate these electronic constraints and maximize isolated yield.
Mechanistic Insight & Visualization
To troubleshoot, one must visualize the competition. The reaction is governed by the initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl.
Pathway Analysis: The Regioselectivity Battle
In an unsymmetrical 1,3-dicarbonyl (
Figure 1: Mechanistic divergence in Knorr pyrazole synthesis. The difluoroethyl group alters the standard reactivity profile of alkyl hydrazines.
Critical Parameter Optimization
Solvent Selection: The Fluorinated Solvent Effect
Standard alcoholic solvents (EtOH, MeOH) are often insufficient for high regioselectivity with fluorinated hydrazines.
| Solvent System | Dielectric Constant | Effect on Selectivity | Recommendation |
| Ethanol (EtOH) | 24.5 | Low. Often yields 2:1 to 3:1 mixtures. | Use only for symmetrical diketones. |
| Acetic Acid (AcOH) | 6.2 | Medium. Promotes cyclization but can scramble isomers via thermodynamic equilibration. | Use for difficult dehydrations. |
| TFE (2,2,2-Trifluoroethanol) | 27.0 | High. H-bond donation stabilizes specific carbonyls/intermediates. | Preferred for Regiocontrol. |
| HFIP (Hexafluoroisopropanol) | 16.7 | Very High. Strong H-bond donor; maximizes regiodifferentiation. | Use for stubborn regio-mixtures. |
The Salt Factor (HCl vs. Free Base)
2,2-Difluoroethylhydrazine is typically supplied as a hydrochloride salt (hygroscopic solid) to prevent decomposition.
-
Issue: The salt is non-nucleophilic.
-
Requirement: It must be liberated in situ or pre-neutralized.
-
Warning: Using strong inorganic bases (NaOH) in protic solvents can lead to defluorination or oligomerization. Use buffered organic bases (NaOAc, Et3N) or mild carbonates.
Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
Symptoms: TLC shows starting material remaining after 24h; Hydrazone intermediate visible but not cyclizing.
Root Cause Analysis: The reduced nucleophilicity of the difluoro-substituted nitrogen slows the initial attack. If the intermediate forms but doesn't cyclize, the dehydration step is the bottleneck.
Corrective Actions:
-
Activate the Carbonyl: Add a Lewis Acid catalyst. Yb(OTf)₃ (5-10 mol%) or Sc(OTf)₃ are highly effective in compatible solvents (MeCN, Toluene).
-
Force Dehydration: If the hydrazone is isolated, treat it with acid (TFA/DCM or HCl/EtOH) to force ring closure.
-
Check Stoichiometry: Ensure you are calculating equivalents based on the free base molecular weight if using the salt, correcting for the HCl mass.
Issue 2: Wrong Regioisomer (or 50:50 Mixture)
Symptoms: NMR shows two sets of pyrazole signals (e.g., distinct doublet of triplets for the
Root Cause Analysis:
Competition between steric hindrance and electronic activation. The
Protocol for Regio-Switching:
-
To favor the 1,3-isomer (Steric Control): Use a bulky electrophile or solvent (HFIP). The larger
will avoid the bulky substituent on the diketone. -
To favor the 1,5-isomer (Electronic Control): Use a polar aprotic solvent (DMF, DMSO) which often favors the attack of the more electronegative nitrogen on the most electropositive center.
-
Thermodynamic Control: Heat the reaction (Reflux in AcOH). Pyrazoles can sometimes undergo rearrangement to the thermodynamic product (usually the less sterically crowded 1,3-isomer).
Standard Operating Procedure (SOP)
Protocol: Synthesis of 1-(2,2-difluoroethyl)-3-methyl-5-phenyl-1H-pyrazole (Baseline protocol for reacting a benzoylacetone derivative)
Reagents:
-
1-Phenyl-1,3-butanedione (1.0 equiv)
-
2,2-Difluoroethylhydrazine Hydrochloride (1.1 equiv)
-
Triethylamine (1.1 equiv) or Sodium Acetate (1.2 equiv)
-
Solvent: Ethanol (0.5 M) [Switch to TFE if regioselectivity is poor]
Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl in the solvent.
-
Salt Neutralization: Add 2,2-difluoroethylhydrazine HCl followed immediately by the base (Et3N or NaOAc). Stir for 15 minutes at room temperature to ensure free-basing.
-
Addition: Add the hydrazine mixture to the dicarbonyl solution.
-
Reaction:
-
Phase 1: Stir at Room Temperature for 2 hours (Kinetic phase).
-
Phase 2: Heat to reflux (70-80°C) for 4-6 hours to drive dehydration.
-
-
Monitoring: Check TLC/LCMS. Look for the disappearance of the hydrazone intermediate (
relative to product). -
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), then Brine. Dry over Na2SO4.
-
Purification: Silica gel chromatography. (Isomers typically have different Rf values; 1,5-isomers are often more polar).
Diagnostic Decision Tree
Use this flowchart to diagnose stalled reactions or poor selectivity.
Figure 2: Troubleshooting logic flow for optimization.
Frequently Asked Questions (FAQ)
Q: Why does my reaction stall at the intermediate hydrazone stage?
A: The electron-withdrawing fluorine atoms make the
Q: Can I use microwave irradiation? A: Yes. Microwave heating (100-120°C for 10-20 mins) is highly recommended for fluoroalkyl hydrazines. It often overcomes the nucleophilic barrier and improves the dehydration rate, leading to cleaner reaction profiles.
Q: My product is volatile. How do I dry it? A: Lower molecular weight fluorinated pyrazoles can be surprisingly volatile due to the "fluorous" character which reduces intermolecular forces. Avoid high-vacuum drying for extended periods. Use a rotary evaporator at moderate pressure and temperature.
Q: How do I distinguish the regioisomers by NMR? A:
-
NOESY: Look for a correlation between the pyrazole C-5 substituent and the
-CH2-CF2H protons. -
19F NMR: The chemical shift of the
group often differs slightly between isomers due to the magnetic anisotropy of the adjacent phenyl/alkyl ring at the C-5 position. -
13C NMR: The carbon chemical shift of the substituent at C-5 is shielded differently if it is adjacent to the
-alkyl group versus the naked nitrogen.
References
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.
- Key Insight: Establishes the use of TFE and HFIP to control regioselectivity in fluorin
-
Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1][2] Synlett, 2018.[2]
- Key Insight: Discusses the impact of solvent and temperature on regiochemical outcomes in Knorr synthesis.
-
BenchChem Technical Support. "Regioselective Synthesis of Substituted Pyrazoles." BenchChem Knowledge Base, 2025.[3][4]
- Key Insight: Provides general troubleshooting parameters for steric vs.
-
Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[2][5]
- Key Insight: Detailed mechanistic study on stepwise cycloaddition and the effect of pH on hydrazine nucleophilicity.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Alkyne Protection & Deprotection in Pyrazole Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the intricacies of pyrazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical steps of alkyne protection and deprotection. Our focus is to deliver field-proven insights and explain the causality behind experimental choices to empower you to overcome common synthetic challenges.
Introduction: The Strategic Role of Alkyne Protection in Pyrazole Synthesis
Alkynes are fundamental building blocks in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant biological and pharmaceutical relevance.[1][2][3] The terminal alkyne's acidic proton, however, can interfere with various reaction conditions, necessitating the use of protecting groups.[4] Silyl ethers are the most common choice for this purpose due to their tunable stability and the mild conditions required for their installation and removal.[4]
This guide will focus on the most frequently used silyl protecting groups: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS/TBS), and Triisopropylsilyl (TIPS). We will explore common issues encountered during their use in pyrazole synthesis and provide robust, validated protocols to address these challenges.
Section 1: Silyl Protecting Groups for Terminal Alkynes: A Comparative Overview
The choice of a silyl protecting group is dictated by the stability required to withstand subsequent reaction conditions.[4] The steric bulk around the silicon atom is the primary determinant of this stability.[4][5]
| Protecting Group | Structure | Relative Stability (Acidic Conditions) | Relative Stability (Fluoride-mediated Deprotection) |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Low[6] | Low[5] |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | Moderate | Moderate[5] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | High[6][7] | High[5] |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | Very High[4] | Moderate[5] |
Section 2: Troubleshooting Alkyne Protection
FAQ 1: My silylation reaction is incomplete, resulting in low yields of the protected alkyne. What are the likely causes and how can I improve the yield?
Possible Causes & Solutions:
-
Insufficiently Anhydrous Conditions: Silylating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.
-
Suboptimal Base: The choice of base is critical for deprotonating the terminal alkyne.
-
For TMS and TES protection, a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is often sufficient.
-
For the bulkier TBDMS and TIPS groups, a stronger, non-nucleophilic base may be required. Imidazole in dimethylformamide (DMF) is a common and effective choice for TBDMS protection.[7]
-
-
Steric Hindrance: If your alkyne substrate is sterically hindered, the silylation reaction may be sluggish.
-
Consider using a more reactive silylating agent, such as a silyl triflate (e.g., TBS-OTf) with a non-nucleophilic base like 2,6-lutidine.[7]
-
Increasing the reaction temperature or extending the reaction time may also improve conversion.
-
Experimental Protocol: General Procedure for Silylation of a Terminal Alkyne
Caption: Mechanism of fluoride-mediated silyl alkyne deprotection.
Section 4: Orthogonal Protection Strategies
FAQ 3: My synthetic route requires the selective deprotection of one silyl group in the presence of another. How can I achieve this?
This is a classic challenge that requires an "orthogonal" protecting group strategy. [8][9]Orthogonal protecting groups can be removed under distinct sets of conditions without affecting each other. [10][11] Key Principle: The differential lability of silyl ethers can be exploited for selective deprotection. [7]
-
TMS vs. TIPS/TBDMS: A TMS group can be selectively cleaved in the presence of a TIPS or TBDMS group using mild conditions like K₂CO₃ in methanol. [12][13]The bulkier silyl ethers will remain intact under these conditions.
-
TBDMS vs. TIPS: While both are robust, there are conditions that can selectively remove a TBDMS group in the presence of a TIPS group, although the selectivity window is narrower. This often requires careful optimization of reaction time and temperature with a fluoride source.
Caption: Orthogonal deprotection of TMS and TIPS groups.
Section 5: Troubleshooting in the Context of Cross-Coupling Reactions
FAQ 4: I am performing a Sonogashira coupling with my protected alkyne, but I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
The Sonogashira coupling is a cornerstone reaction for C-C bond formation, but is susceptible to side reactions. [14] Possible Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of alkynes, especially when a copper(I) co-catalyst is used. [15] * Solution: Ensure your reaction is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Copper(I) Co-catalyst: The copper catalyst is often the primary culprit in promoting Glaser coupling. [16] * Solution 1 (Copper-Free Conditions): Numerous copper-free Sonogashira protocols have been developed. These often employ palladium catalysts with specific ligands that can facilitate the cross-coupling without the need for a copper co-catalyst.
-
Solution 2 (Slow Addition): If using a copper-catalyzed system, the slow addition of the terminal alkyne (or its deprotected form) via syringe pump can help maintain a low concentration of the reactive species, thus minimizing the rate of homocoupling relative to the desired cross-coupling.
-
-
Premature Deprotection: If your protecting group is labile under the reaction conditions (e.g., TMS with a basic amine solvent), premature deprotection can lead to the free alkyne, which then undergoes homocoupling.
-
Solution: Switch to a more robust protecting group like TBDMS or TIPS that is stable to the Sonogashira reaction conditions.
-
Conclusion
The successful synthesis of complex pyrazole derivatives often hinges on a well-designed and executed protecting group strategy. By understanding the relative stabilities of different silyl groups and the mechanisms of their removal, researchers can preemptively address common challenges. This guide provides a framework for troubleshooting issues related to alkyne protection and deprotection, enabling the efficient and high-yielding synthesis of target molecules. For further specific inquiries, please consult the references provided below.
References
-
Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. (n.d.). Wiley Online Library. Retrieved February 12, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved February 12, 2026, from [Link]
-
Lameijer, L. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. Retrieved February 12, 2026, from [Link]
-
Fluoride-Mediated Deprotection Definition. (n.d.). Fiveable. Retrieved February 12, 2026, from [Link]
-
Weldemichael, T., & Bela, T. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Retrieved February 12, 2026, from [Link]
-
Chiu, H.-C., & Tonks, I. A. (2019). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Retrieved February 12, 2026, from [Link]
-
Peng, L., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. SIOC Journals. Retrieved February 12, 2026, from [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. Retrieved February 12, 2026, from [Link]
-
Padwa, A., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Retrieved February 12, 2026, from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved February 12, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Reddy, C. R., et al. (2015). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved February 12, 2026, from [Link]
-
Silyl Protective Groups. (2014). Chem-Station. Retrieved February 12, 2026, from [Link]
-
Desilylation mechanism with fluoride. (2020). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]
-
Lang, K., & Schafer, B. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Retrieved February 12, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Corona-Díaz, R., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Retrieved February 12, 2026, from [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. (n.d.). Total Synthesis. Retrieved February 12, 2026, from [Link]
-
Kocienski, P. J. (n.d.). Deprotection: The Concept of Orthogonal Sets. Retrieved February 12, 2026, from [Link]
-
Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC. Retrieved February 12, 2026, from [Link]
-
Deprotection mechanism. (2023). Reddit. Retrieved February 12, 2026, from [Link]
-
Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved February 12, 2026, from [Link]
-
Pericherla, K., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
Karanam, P., et al. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Retrieved February 12, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved February 12, 2026, from [Link]
-
Graham, K. (2021). 16: Silylethers. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 12, 2026, from [Link]
-
Lountos, G. T., et al. (2013). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. PMC. Retrieved February 12, 2026, from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved February 12, 2026, from [Link]
-
Akbas, H. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Retrieved February 12, 2026, from [Link]
-
Sonogashira coupling. (2021). Reddit. Retrieved February 12, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. jocpr.com [jocpr.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 13. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
handling safety precautions for 1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole
Product: 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole
Ticket ID: #SAFE-PROTO-882 Status: Open Priority: Critical
Executive Summary & Chemical Identity
User Advisory: You are handling a functionalized heterocyclic building block containing two high-reactivity vectors: a terminal alkyne (C-5 position) and a fluorinated alkyl tail (N-1 position). This compound is primarily used as a "click chemistry" handle or a Sonogashira coupling partner in medicinal chemistry (e.g., kinase inhibitor discovery).
Physicochemical & Hazard Matrix
| Property | Specification / Risk Assessment |
|---|---|
| Molecular Formula | C₇H₆F₂N₂ |
| Molecular Weight | ~156.13 g/mol |
| Physical State | Likely off-white solid or viscous oil (purity dependent). |
| Primary Hazard | Explosive Acetylide Formation (Terminal Alkyne). |
| Secondary Hazard | HF Generation (Combustion/Thermal Decomposition). |
| Storage Class | Flammable Solid / Cold Storage (-20°C). |
| Reactivity | Electrophilic (Fluorinated tail) & Nucleophilic (Alkyne anion). |
Core Handling Directives (The "Why" & "How")
Directive A: The "No-Metal" Rule (Critical)
The Science: The proton on the terminal alkyne (C≡C-H ) has a pKa of ~25.[1] While weak, it reacts with soft transition metals (Copper, Silver, Mercury) to form metal acetylides . These salts are shock-sensitive high explosives.
-
Protocol:
-
NEVER use metal spatulas or needles for aliquoting.
-
ALWAYS use glass pipettes, Teflon-coated spatulas, or plastic weigh boats.
-
VERIFY that reaction vessels (if using catalytic copper) are quenched immediately post-reaction to prevent accumulation of dry copper acetylides.
-
Directive B: Inert Atmosphere Integrity
The Science: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace metals, forming diynes (dimers). This changes the stoichiometry of your downstream reaction.
-
Protocol:
-
Store under Argon or Nitrogen atmosphere.
-
Seal containers with Parafilm® or electrical tape immediately after use.
-
Self-Validation: If the compound transitions from white/colorless to yellow/brown, check purity via TLC/NMR. A new spot with double the molecular weight indicates dimerization.
-
Experimental Workflows (Visualized)
Workflow 1: Safe Aliquoting & Reaction Setup
This workflow minimizes moisture introduction and metal contact.
Figure 1: Safe handling workflow emphasizing thermal equilibration and non-metallic tool selection.
Workflow 2: Emergency Response Logic (Spill/Fire)
This decision tree guides you through the unique risks of fluorinated combustion.
Figure 2: Emergency response logic. Note the specific medical intervention (Calcium Gluconate) due to the difluoroethyl group's potential to release HF during combustion.
Troubleshooting & FAQs
Q1: The compound has turned from a white solid to a sticky yellow oil. Is it usable?
-
Diagnosis: This indicates partial polymerization or Glaser coupling (oxidation).
-
Troubleshooting: Run a Proton NMR (1H-NMR). Look for the disappearance of the alkyne proton triplet (approx. 3.0-4.5 ppm, depending on solvent/shielding) or the broadening of peaks.
-
Remediation: If purity is >90%, you may repurify via silica flash chromatography (typically Hexane/EtOAc gradients). If <80%, discard, as alkyne polymers can be unstable.
Q2: Can I use this in a "Click" reaction (CuAAC) with standard conditions?
-
Advisory: Yes, but with caution. The 2,2-difluoroethyl group is electron-withdrawing, which may slightly pull electron density from the pyrazole ring, potentially affecting the kinetics of the alkyne.
-
Protocol Adjustment:
-
Pre-mix the Copper (II) source and the reducing agent (Ascorbate) before adding the alkyne to ensure a steady catalytic cycle.
-
Quenching: Use a chelating resin (e.g., Chelex) or EDTA immediately after the reaction to strip copper. Do not concentrate the reaction mixture to dryness while copper salts and unreacted alkyne are present (Explosion Risk).
-
Q3: What happens if I burn this waste?
-
Warning: Combustion of the 2,2-difluoroethyl moiety releases Hydrogen Fluoride (HF) gas.
-
Action: Label all waste containers explicitly as "Fluorinated Organics." Do not mix with strong acids or oxidizers in the waste stream.
Q4: Is the difluoroethyl group liable to fall off (defluorination)?
-
Stability: Generally, the C-F bond is strong. However, under strongly basic conditions (e.g., using t-BuLi or refluxing in KOH), elimination of HF could occur, leading to a vinyl ether or decomposition.
-
Guide: Keep reaction pH between 4 and 10. Avoid super-bases unless cryogenic conditions (-78°C) are used.
References & Authoritative Grounding
-
Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazole Derivatives and General Handling. MilliporeSigma.[2][3] (Verified Source for Class Hazards).
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Reference for Acetylide/Alkyne explosive risks).
-
Mykhailiuk, P. K. (2021).[4] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670-1715.[4] (Source for Fluorinated Pyrazole Stability).
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. (Source for Copper Acetylide Safety).
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Terminal Alkynes Safety.(General Toxicology Grounding).
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Officer (CHO) before scaling up reactions involving terminal alkynes.
Sources
resolving solubility issues of fluorinated pyrazoles in aqueous buffers
Technical Support Center: Fluorinated Pyrazole Solubility
Ticket Subject: Resolving Solubility & Precipitation Issues for Fluorinated Pyrazoles in Aqueous Assays Assigned Specialist: Senior Application Scientist, Physical Chemistry Division Status: Open
Executive Summary: The "Fluorine Paradox"
You are likely encountering these issues because fluorinated pyrazoles occupy a difficult physicochemical niche. While fluorine atoms increase metabolic stability and potency (via lipophilicity and electronic modulation), they introduce two distinct solubility barriers:
-
"Grease Ball" Effect: High lipophilicity (
) causes immediate precipitation in aqueous buffers. -
"Brick Dust" Effect: Fluorine enhances crystal lattice energy through
stacking and weak interactions, making the solid state energetically very stable and resistant to dissolution.
This guide provides self-validating protocols to distinguish between these issues and resolve them.
Module 1: The "Crash Out" (Kinetic Solubility)
Symptom: Your compound is soluble in DMSO (10 mM) but precipitates immediately upon dilution into PBS or HEPES, even at low concentrations (
The Mechanism: Diluting a DMSO stock directly into buffer creates a zone of supersaturation . The water molecules strip the DMSO solvation shell faster than the compound can equilibrate, forcing it to aggregate. Fluorinated pyrazoles are particularly prone to this because the hydrophobic fluorine atoms drive rapid exclusion from the water network.
Troubleshooting Protocol: The "Intermediate Shift" Dilution
Do not pipette 1
Step-by-Step Workflow:
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Dilution: Dilute the stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG400).
-
Why: This lowers the dielectric shock.
-
-
Final Dilution: Pipette the intermediate solution into your assay buffer with rapid vortexing .
-
Equilibration: Allow the solution to sit for 30 minutes. Spin down at 13,000 x g for 10 mins.
-
Validation: Measure concentration of the supernatant via UV-Vis or HPLC. If recovery is
, proceed to Module 3.
Caption: Figure 1. Kinetic Solubility Workflow. Avoiding the "dielectric shock" of direct aqueous dilution prevents immediate precipitation.
Module 2: pH-Dependent Solubility (Thermodynamic)
Symptom: The compound remains insoluble regardless of DMSO concentration, or you need a higher concentration for a specific assay.
The Mechanism:
Pyrazoles are amphoteric. However, fluorination on the pyrazole ring (or attached aryl groups) exerts a strong electron-withdrawing inductive effect (
-
Effect: It drastically lowers the
of the pyrazole -NH- group. -
Result: Unlike non-fluorinated pyrazoles (
), a fluorinated pyrazole can have a in the range of 6–9. -
Opportunity: If the
is ~7.0, the compound is neutral (insoluble) at pH 7.4, but anionic (soluble) at pH 8.5.
Diagnostic Experiment: The pH Scan Perform this in a 96-well plate to determine the intrinsic solubility profile.
| Buffer System | pH | Purpose | Expected Outcome (If Fluorinated) |
| Acetate | 4.0 | Protonation of N2 | Soluble (Cationic) |
| Phosphate (PBS) | 7.4 | Neutral Species | Insoluble (Precipitate) |
| Carbonate/Tris | 9.0 | Deprotonation of N1 | Soluble (Anionic) |
Protocol:
-
Prepare buffers at pH 4.0, 7.4, and 9.0.
-
Dilute compound to 50
in each. -
Incubate 4 hours at 25°C (shaking).
-
Filter (0.45
) or centrifuge. -
Analyze supernatant.
-
Resolution: If solubility improves at pH 9.0, run your assay at pH 8.0–8.5 if your target protein tolerates it. This utilizes the acidity of the fluorinated pyrazole.
-
Module 3: The "False Positive" (Colloidal Aggregation)
Symptom: You see steep IC50 curves, time-dependent inhibition, or activity that disappears when you spin the sample.
The Mechanism: Fluorinated compounds are notorious for forming colloidal aggregates at micromolar concentrations. These are not crystals but "oil droplets" that sequester enzymes, leading to false inhibition data. This is common with "Brick Dust" compounds.
Troubleshooting Protocol: The Detergent Test This is the gold-standard validation for any fluorinated lead compound.
-
Control: Run your standard IC50 assay.
-
Test: Run the assay with 0.01% Triton X-100 (or 0.005% Tween-80) added to the buffer.
-
Analysis:
-
If IC50 remains stable: Activity is real.
-
If IC50 shifts by >3-fold (potency drops): The compound was aggregating. The detergent broke up the colloid.
-
Module 4: Advanced Formulation (Cyclodextrins)
Symptom: You need high concentrations (>100
The Solution:
Use Hydroxypropyl-
Formulation Protocol:
-
Vehicle: Prepare 20% (w/v) HP-
-CD in water or saline. -
Addition: Add your solid pyrazole compound (do not pre-dissolve in DMSO if possible; if necessary, use minimal volume).
-
Energy: Sonicate for 20 minutes or stir overnight. The solution should turn clear.
-
Filter: Sterile filter (0.22
).
Comparative Solubility Data (Typical Fluorinated Pyrazole):
| Solvent System | Solubility Limit | Notes |
| PBS (pH 7.4) | < 5 | Likely precipitates |
| PBS + 5% DMSO | ~ 20 | Kinetic stability only |
| 20% HP- | > 500 | Thermodynamic stability |
Decision Logic for Users
Caption: Figure 2. Troubleshooting Decision Tree. Follow the logic path based on visual observation of the sample.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on colloidal aggregation). Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Sources
Technical Support Center: Impurity Identification in 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole
Introduction: The Criticality of Regiocontrol
The synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole is a pivotal step in the production of P2X3 receptor antagonists (e.g., analogs of Sivopixant or Eliapixant).[1] The structural integrity of this intermediate determines the efficacy of the final drug substance.
The primary challenge in this synthesis is regioselectivity . The introduction of the 2,2-difluoroethyl group at the N1 position versus the N2 position (or the formation of the 1,3-isomer vs. the 1,5-isomer during cyclization) creates impurities that are chemically similar and difficult to separate.[1]
This guide addresses the three most common impurity classes: Regioisomers , Coupling Byproducts , and Starting Material Residues .
Module 1: The Regioisomer Challenge (N1 vs. N2)
Q: I have two close-eluting peaks in my HPLC. How do I confirm which is the desired 1,5-isomer and which is the 1,3-impurity?
A: This is the most common issue.[2] The reaction of 2,2-difluoroethylhydrazine with an unsymmetrical 1,3-electrophile (like an enaminone or 1,3-diketone) produces a mixture of isomers.[1]
-
The Mechanism: The hydrazine nitrogen atoms have different nucleophilicities.[3] The terminal nitrogen attacks the most electrophilic carbon of the enaminone. Steric hindrance and electronic effects dictate the ratio, but 100% selectivity is rarely achieved.
-
The Diagnostic (NMR): You cannot rely solely on 1H NMR chemical shifts of the pyrazole protons, as they drift with concentration and solvent. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard validation method.
Protocol: NOESY Validation
-
Target (1,5-isomer): You should see a strong NOE cross-peak between the difluoroethyl CH₂ protons and the C5-substituent (in this case, the ethynyl proton or the precursor halide).
-
Impurity (1,3-isomer): The difluoroethyl group is far from the C3-substituent.[1] You will instead see an NOE between the difluoroethyl CH₂ and the H5 pyrazole proton .
Visual Guide: Isomer Identification Logic
Figure 1: Decision tree for distinguishing pyrazole regioisomers using NMR spectroscopy.
Module 2: Sonogashira Coupling Impurities
Q: I observe a high molecular weight impurity (approx. 2x mass). Is this a polymer?
A: It is likely the Glaser Homocoupling Dimer . During the Sonogashira coupling (used to install the ethynyl group), if oxygen is present in the system, the copper catalyst promotes the oxidative coupling of two terminal alkyne molecules.
-
Impurity Structure: 1,4-bis(1-(2,2-difluoroethyl)-1H-pyrazol-5-yl)buta-1,3-diyne.[1]
-
Mass Spec Signature: [2M-2H + H]⁺. If your target mass is
, this impurity appears at .[1] -
Prevention:
-
Degas all solvents thoroughly (sparge with Argon for >20 mins).[1]
-
Add the alkyne slowly to the catalyst mixture.
-
Minimize the amount of Copper(I) iodide used.
-
Q: My mass spectrum shows M+72. What is this?
A: This is the TMS-Protected Intermediate .[1] If you are using Trimethylsilylacetylene (TMS-acetylene) as your alkyne source, the M+72 peak corresponds to incomplete deprotection (Target Mass + 72 amu for the SiMe3 group).[1]
-
Action: Extend the reaction time with the base (e.g., K₂CO₃/MeOH or TBAF) to drive deprotection to completion.
Module 3: Impurity Profile Summary
The following table summarizes the critical impurities expected during the synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole.
| Impurity Name | Origin | Relative Retention (HPLC)* | Mass Shift (LC-MS) | Detection Method |
| 1,3-Regioisomer | Cyclization (Regioselectivity failure) | 0.95 - 1.05 (Co-elutes often) | Same (Isobaric) | NOESY NMR |
| Glaser Dimer | Oxidative Homocoupling (Sonogashira) | > 1.5 (Late eluter) | 2M - 2 | LC-MS / UV |
| Des-ethynyl Precursor | Incomplete Reaction (Halide remaining) | < 1.0 (Usually earlier) | M - 24 + Mass(Halide) | LC-MS (Isotope pattern) |
| TMS-Intermediate | Incomplete Deprotection | > 1.2 | M + 72 | LC-MS |
| Defluorinated Analog | Hydrolysis (Harsh basic conditions) | < 0.8 (More polar) | M - 20 (Loss of HF) | 19F NMR |
*Note: Relative Retention Times (RRT) vary by column chemistry. Phenyl-Hexyl columns often provide better separation of regioisomers than C18.[1]
Module 4: Synthesis & Impurity Pathways
The diagram below illustrates the genesis of these impurities, mapping them to specific synthetic steps.
Figure 2: Synthetic pathways showing the origin of critical impurities.
References
-
Regioselectivity in Pyrazole Synthesis
- Title: Managing Regioselectivity in Substituted Pyrazole Synthesis.
-
Source: BenchChem Technical Support.[2]
-
P2X3 Antagonist Chemistry
-
General Pyrazole Impurity Profiling
- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
- Source: PMC (N
-
URL:[Link]
Sources
- 1. Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of P2X3 selective antagonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole
This guide provides a high-level technical analysis of the 1H NMR spectrum of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole . It is designed for medicinal chemists and analytical scientists validating this specific fluorinated building block.
Executive Summary
Product: 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole
Application: Bioisostere scaffold in kinase inhibitor discovery; metabolic stability enhancement via fluorination.
Analytical Challenge: The
Part 1: Structural & Spin System Analysis
To accurately interpret the spectrum, we must first define the spin systems. The molecule consists of three distinct magnetic environments.
The Pyrazole Core (Aromatic Region)
-
Protons: H-3 and H-4.
-
Pattern: Two doublets with a characteristic vicinal coupling constant (
Hz). -
Shift Prediction: H-3 is deshielded (adjacent to N) appearing
ppm; H-4 is shielded (electron-rich) appearing ppm.
The 5-Ethynyl Group (Acetylenic Region)
-
Proton: Terminal alkyne proton (
). -
Pattern: Typically a sharp singlet, but often broadened by long-range coupling (
) to H-4. -
Shift Prediction:
ppm. Highly solvent-dependent due to acidity.
The N-Difluoroethyl Tail (The "Fingerprint" Region)
This is the most complex region due to active coupling with Fluorine-19 (Spin 1/2, 100% abundance).
-
Proton: Split by two geminal fluorines (
Hz) and two vicinal protons ( Hz). Appearance: Triplet of triplets ( ). -
Protons: Split by two vicinal fluorines (
Hz) and one vicinal proton ( Hz). Appearance: Triplet of doublets ( ).
Part 2: Comparative Analysis of Analytical Alternatives
This section compares the performance of different solvent systems and acquisition techniques.
Comparison 1: Solvent Selection (CDCl vs. DMSO-d )
| Feature | Option A: CDCl | Option B: DMSO-d | Winner |
| Solubility | Moderate. Good for lipophilic forms. | Excellent. Dissolves polar heterocycles rapidly. | DMSO-d |
| Acetylenic H Shift | 3.0 - 3.2 ppm . Often overlaps with water or impurities. | 4.2 - 4.6 ppm . Significant downfield shift due to H-bonding with solvent oxygen. Moves it into a clear region. | DMSO-d |
| Signal Sharpness | High resolution, but exchangeable protons may broaden. | Viscosity broadens lines slightly, but stabilizes acidic protons (alkyne). | CDCl |
| Water Peak | ~1.56 ppm (Usually non-interfering). | ~3.33 ppm (Can obscure alkyne signal if not shifted). | CDCl |
Expert Insight: While CDCl
Comparison 2: Acquisition Mode (Standard vs. -Decoupled)
| Feature | Standard 1H NMR | |
| Spectrum Complexity | High. The | Low. Fluorine coupling is removed. The |
| Integration Accuracy | Lower. Satellites and wide multiplets lose intensity into the baseline noise. | Higher. Signals collapse into intense, narrow peaks. |
| Validation Capability | Confirms presence of Fluorine via splitting. | Confirms carbon backbone connectivity. |
Part 3: Experimental Protocol & Data Validation
Protocol: Optimized Acquisition in DMSO-d
-
Sample Prep: Dissolve 5-10 mg of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole in 0.6 mL DMSO-d
. -
Shimming: Ensure rigorous shimming. The large
couplings can be mistaken for poor shimming if resolution is low. -
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 5.0 seconds (Critical: Acetylenic protons have long T1 relaxation times; short D1 leads to under-integration).
-
Scans: 16-64.
-
Predicted Spectral Data Table (DMSO-d )
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| H-3 (Pyrazole) | 7.75 | Doublet ( | |
| H-4 (Pyrazole) | 6.55 | Doublet ( | |
| CHF | 6.35 | Trip. of Trip. ( | |
| N-CH | 4.80 | Trip. of Dub. ( | |
| C | 4.45 | Singlet ( | Negligible long-range coupling |
Part 4: Visualization of Coupling Networks
The following diagram illustrates the connectivity and the specific coupling constants that define the spectral "fingerprint" of this molecule.
Caption: Spin-system connectivity diagram. Blue arrows indicate Fluorine-Proton coupling (the primary source of signal complexity); Red arrows indicate Proton-Proton coupling.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Chemical Instrumentation Facility, Iowa State University. "NMR Coupling Constants Guide." Common J-values for Fluorinated Alkyl Groups. Link
-
Mobinikhaledi, A., et al. (2002).[2] "1H NMR Studies of Some Pyrazole Ligands." Journal of the Chemical Society of Pakistan. Link
Sources
A Comparative Guide to the Metabolic Stability of 1-(2,2-difluoroethyl)pyrazole Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. A compound's metabolic stability—its resistance to enzymatic conversion into other molecules (metabolites)—profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450s (CYPs) is responsible for the oxidative metabolism of the vast majority of xenobiotics.[2][3][4] Consequently, a significant focus of modern medicinal chemistry is the rational design of molecules that can resist or control the rate of CYP-mediated metabolism to achieve optimal therapeutic exposure.
One of the most powerful strategies to enhance metabolic stability is the introduction of fluorine atoms at metabolically vulnerable positions.[5][6] The high bond-dissociation energy of the carbon-fluorine (C-F) bond (typically >109 kcal/mol) makes it a formidable barrier to enzymatic cleavage, a tactic often referred to as "metabolic blocking".[7] This guide provides an in-depth comparison of the metabolic stability of 1-(2,2-difluoroethyl)pyrazole derivatives, a structural motif of growing interest, against relevant chemical alternatives. We will explore the underlying mechanistic principles, present supporting data, and provide detailed experimental protocols for researchers in the field.
The Pyrazole Scaffold and the Impact of N-Substitution
The pyrazole ring is a five-membered aromatic heterocycle that is a common feature in many approved pharmaceuticals.[8] Its framework is generally considered to have good metabolic stability due to its electron delocalization and relative resistance to oxidative cleavage.[9] However, when pyrazoles are substituted, particularly at the N-1 position, the substituent itself can become a primary site for metabolism. For N-alkyl pyrazoles, common metabolic pathways include N-dealkylation or oxidation of the alkyl chain, often leading to rapid clearance of the compound.[9][10]
This is where the strategic incorporation of a 1-(2,2-difluoroethyl) group demonstrates its value. This substituent leverages several key principles of physical organic chemistry to thwart metabolic enzymes:
-
Electronic Deactivation: The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect deactivates the adjacent C-H bonds on the ethyl group, making them less susceptible to hydrogen atom abstraction, a key step in CYP-mediated oxidation.[2][3]
-
Steric Hindrance: The difluoroethyl group can provide a degree of steric shielding around the N-1 position of the pyrazole ring, potentially hindering the enzyme's active site from accessing the N-dealkylation pathway.
-
Blocking N-Dealkylation: In a compelling example from a factor XIa inhibitor program, the strategic switch to an N-difluoromethyl pyrazole moiety successfully prevented CYP-mediated N-dealkylation, leading to the development of the antithrombotic agent milvexian.[2] The 2,2-difluoroethyl group is expected to confer similar, if not enhanced, stability against this key metabolic route.
The following diagram illustrates the proposed metabolic differences between a standard N-ethyl pyrazole and its N-(2,2-difluoroethyl) counterpart.
Caption: Potential metabolic fates of N-ethyl vs. N-(2,2-difluoroethyl) pyrazoles.
Comparative Performance: In Vitro Metabolic Stability Data
The most common method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[11][12] This assay measures the rate at which a compound is metabolized by enzymes, primarily CYPs, present in microsomes—subcellular fractions isolated from liver tissue.[4][12] The key readouts are the half-life (t½) and the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
The table below presents representative data comparing a hypothetical 1-(2,2-difluoroethyl)pyrazole derivative against its non-fluorinated analog and a common control compound.
| Compound | Structure on Pyrazole N-1 | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Class |
| Compound A (Analog) | -CH₂CH₃ | 12 | 115.5 | Low |
| Compound B (Test) | -CH₂CHF₂ | > 60 | < 11.6 | High |
| Verapamil (Control) | N/A | 21 | 66.0 | Moderate |
Data are hypothetical and for illustrative purposes, based on trends observed in medicinal chemistry literature where fluorination blocks metabolism.[3][13][14]
As the data illustrates, the introduction of the 2,2-difluoroethyl group (Compound B) dramatically increases the metabolic half-life and reduces intrinsic clearance compared to the simple ethyl analog (Compound A). This enhancement shifts the compound from a low to a high stability classification, making it a much more viable candidate for further development.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system for assessing the metabolic stability of test compounds. It includes positive controls (compounds with known metabolic fates) and negative controls (incubations without the necessary cofactor) to ensure the integrity of the experimental results.
I. Materials and Reagents
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Test Compounds: 10 mM stock solutions in DMSO
-
Control Compounds: Verapamil (moderate clearance), Testosterone (high clearance) - 10 mM stocks in DMSO
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
-
Cofactor Solution (NADPH Regenerating System):
-
NADP⁺ (1.3 mM)
-
Glucose-6-phosphate (G6P) (3.3 mM)
-
Magnesium Chloride (MgCl₂) (3.3 mM)
-
Glucose-6-phosphate Dehydrogenase (G6PDH) (0.4 U/mL)
-
-
Quenching Solution: Ice-cold Acetonitrile containing an appropriate internal standard (e.g., Tolbutamide, 100 ng/mL)
-
Equipment: 96-well plates, multichannel pipettes, incubator (37°C), plate centrifuge, LC-MS/MS system.[11][12][15][16]
II. Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
III. Step-by-Step Procedure
-
Preparation of Reagents:
-
Thaw liver microsomes and other reagents on ice.[15]
-
Prepare a 1 mg/mL working solution of HLM in 100 mM potassium phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system solution. Keep on ice.
-
Prepare intermediate dilutions of test and control compounds from the 10 mM DMSO stocks to achieve a final incubation concentration of 1 µM with a final organic solvent concentration ≤ 0.1%.[12]
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to the wells containing the test/control compounds.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[16]
-
To initiate the metabolic reaction, add the NADPH regenerating system to the "+NADPH" wells. For negative controls, add an equal volume of phosphate buffer to the "-NADPH" wells. The time of this addition is T=0.[11]
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot from the reaction wells and add it to a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[15][16] This action simultaneously stops the reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal and centrifuge the quenched sample plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[17][18] The amount of compound is determined based on the peak area ratio of the analyte to the internal standard.
-
IV. Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant (-k).[11][19]
-
Calculate Half-Life (t½): The half-life is calculated from the rate constant using the following equation:
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): Intrinsic clearance is calculated using the half-life and the reaction conditions:
-
CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) [16]
-
The results from the "-NADPH" control wells should show minimal compound loss, confirming that the observed depletion is due to NADPH-dependent enzymatic metabolism and not chemical instability. The control compounds should yield clearance values within the expected range, validating the assay's performance.
Conclusion
The strategic incorporation of a 1-(2,2-difluoroethyl) group onto a pyrazole core is a highly effective strategy for enhancing metabolic stability. By leveraging the strong electron-withdrawing nature of the geminal fluorine atoms, this moiety effectively "shields" the molecule from common metabolic pathways such as N-dealkylation and oxidation of the N-alkyl chain, which are significant liabilities for simpler analogs. As demonstrated by comparative data, this modification can dramatically increase metabolic half-life and lower intrinsic clearance, transforming a metabolically labile compound into a robust drug candidate. The detailed in vitro microsomal stability protocol provided herein offers a reliable framework for researchers to validate these principles and guide the optimization of new chemical entities in their drug discovery programs.
References
-
O'Hagan, D. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Coley, C. W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
Coley, C. W., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]
-
LaCourse, J. D., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes v1. Available at: [Link]
-
Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
-
ResearchGate. (2006). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). Available at: [Link]_
-
Preeti, P., et al. (2024). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. ChemRxiv. Available at: [Link]
-
Wang, L., et al. (2004). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. Clinical Cancer Research. Available at: [Link]
-
Zhou, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mayo Clinic. (2021). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Available at: [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]
-
Zhou, Y. (2019). The Dark Side of Fluorine. ACS Publications. Available at: [Link]
-
Aprile, S., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, S., & S, S. (2022). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Liu, T., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications. Available at: [Link]
-
Li, X., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Aprile, S., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
S, S., & Kumar, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies. Available at: [Link]
-
Kumar, S., & S, S. (2022). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Liu, T., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications. Available at: [Link]
-
Li, X., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Aprile, S., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
S, S., & Kumar, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies. Available at: [Link]
-
Kumar, S., et al. (2001). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica. Available at: [Link]
-
Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
ResearchGate. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
De Oliveira, A. R. M., & De Moraes, N. V. (Eds.). (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. MDPI. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. Available at: [Link]
-
Roth, H. J. (1986). Pharmacokinetics and biotransformation of pyrazolinones. Agents and Actions Supplements. Available at: [Link]
-
Golizeh, M. (2015). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. Available at: [Link]
-
Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
mass spectrometry fragmentation pattern of 5-ethynyl-1-difluoroethylpyrazole
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-ethynyl-1-difluoroethylpyrazole
Executive Summary
This guide provides a comprehensive analysis of the predicted electron ionization (EI) , a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific molecule, this document leverages established fragmentation principles of pyrazoles, fluoroalkanes, and ethynyl-containing compounds to construct a theoretical fragmentation pathway. We compare this predicted pattern with that of a structural isomer, 4-ethynyl-1-difluoroethylpyrazole, to illustrate the power of mass spectrometry in distinguishing closely related structures. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, offering researchers a robust framework for empirical validation.
Introduction: The Analytical Challenge
The pyrazole nucleus is a cornerstone in pharmaceutical development, forming the scaffold of numerous therapeutic agents.[1] The introduction of unique substituents, such as the ethynyl group—a versatile handle for bioorthogonal chemistry—and the difluoroethyl group—a moiety known to enhance metabolic stability and binding affinity—creates novel chemical entities like 5-ethynyl-1-difluoroethylpyrazole. The precise structural confirmation of such molecules is paramount, and mass spectrometry stands as a primary tool for this purpose.
Understanding the fragmentation pattern is not merely an academic exercise; it is essential for:
-
Structural Verification: Confirming the identity of a synthesized compound against its expected structure.
-
Isomer Differentiation: Distinguishing between regioisomers which may have vastly different biological activities.
-
Metabolite Identification: Identifying metabolic products where the core structure has been modified.
-
Impurity Profiling: Detecting and identifying synthesis-related impurities.
This guide explains the causal factors driving the fragmentation of the title compound, providing a predictive framework for researchers in the field.
Predicted Fragmentation Pathways of 5-ethynyl-1-difluoroethylpyrazole
The fragmentation of 5-ethynyl-1-difluoroethylpyrazole (Molecular Weight: 156.13 g/mol ) under electron ionization is dictated by the interplay of its three key structural components: the N-difluoroethyl chain, the aromatic pyrazole ring, and the C-ethynyl group. The molecular ion ([M]+•) is formed upon electron impact and serves as the precursor to a cascade of fragment ions.[2]
The primary fragmentation events are anticipated to involve the most labile bonds, particularly those associated with the N-difluoroethyl substituent and the inherent strain of the pyrazole ring.
Key Predicted Fragmentation Steps:
-
Loss of a Fluorine Radical (•F): While less common than HF loss, direct cleavage of a C-F bond can occur.
-
[M - F]+ (m/z 137): Loss of a fluorine radical (•F, 19 Da).
-
-
Loss of HF (Hydrofluoric Acid): A characteristic fragmentation for fluorinated compounds involves the elimination of a stable neutral molecule, HF.[3]
-
[M - HF]+• (m/z 136): This is a highly probable rearrangement, resulting in a stabilized cation.
-
-
α-Cleavage at the N-1 Substituent: Cleavage of the bond alpha to the pyrazole nitrogen is a common pathway for N-alkylated heterocycles.[4]
-
[M - •CHF2]+ (m/z 105): Loss of the difluoromethyl radical (•CHF2, 51 Da) would yield a resonance-stabilized cation. This is expected to be a significant peak.
-
-
Cleavage of the Entire N-1 Side Chain: The N-C bond connecting the ethyl group to the pyrazole ring can cleave, leading to the loss of the entire side chain.
-
[M - •CH2CHF2]+ (m/z 91): Loss of the difluoroethyl radical (•CH2CHF2, 65 Da) results in the 5-ethynylpyrazole cation. This fragment is crucial as its subsequent fragmentation provides information about the core pyrazole structure.
-
-
Fragmentation of the Pyrazole Core: The pyrazole ring itself undergoes characteristic cleavages. The two most important processes are the expulsion of HCN and the loss of N2.[5][6][7]
-
From the [m/z 91] fragment:
-
Loss of N2: [C5H3N2]+ → [C5H3]+ + N2 (m/z 63 )
-
Loss of HCN: [C5H3N2]+ → [C4H2N]+ + HCN (m/z 64 )
-
-
The following diagram, generated using DOT language, illustrates these predicted pathways.
Caption: Predicted EI fragmentation pathways for 5-ethynyl-1-difluoroethylpyrazole.
Summary of Predicted Fragments:
| m/z | Proposed Structure/Loss | Pathway | Expected Intensity |
| 156 | [C7H6F2N2]+• (Molecular Ion) | - | Medium to Low |
| 137 | [M - F]+ | Loss of Fluorine Radical | Low |
| 136 | [M - HF]+• | Neutral Loss of HF | Medium |
| 105 | [M - •CHF2]+ | α-Cleavage | High |
| 91 | [5-Ethynylpyrazole]+ | Side-chain Cleavage | High |
| 64 | [C4H2N]+ | Ring Fragmentation (-HCN) | Medium |
| 63 | [C5H3]+ | Ring Fragmentation (-N2) | Medium |
Comparative Analysis: 5- vs. 4-ethynyl-1-difluoroethylpyrazole
To demonstrate the utility of mass spectrometry for isomer differentiation, we compare the predicted fragmentation of the title compound with its regioisomer, 4-ethynyl-1-difluoroethylpyrazole .
While both isomers will share fragments related to the difluoroethyl side chain (e.g., m/z 105, loss of •CHF2), the fragmentation of the pyrazole core, especially from the [M - •CH2CHF2]+ ion, will differ.
-
For the 5-ethynyl isomer , the resulting fragment is the [5-ethynylpyrazole]+ ion (m/z 91).
-
For the 4-ethynyl isomer , the resulting fragment is the [4-ethynylpyrazole]+ ion (m/z 91).
Although these core fragments have the same mass, their stability and subsequent fragmentation patterns are expected to differ due to the different substituent positions. The relative stability of the resulting ions after the loss of N2 or HCN may vary, leading to different relative abundances of the m/z 63 and 64 peaks. This subtle difference in the fingerprint region of the spectrum can be the key to distinguishing the two isomers.
Experimental Protocols
To acquire high-quality mass spectra, the following protocols are recommended. The choice between GC-MS and LC-MS/MS depends on the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for volatile and thermally stable compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Conditions:
-
MS Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is preferred for less volatile compounds or for complex mixtures.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.[8]
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[8]
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan: Scan for the protonated molecule [M+H]+ at m/z 157.
-
MS2 Fragmentation: Isolate the precursor ion (m/z 157) and subject it to Collision-Induced Dissociation (CID) with argon. Vary collision energy (e.g., 10-40 eV) to observe different fragment ions.
-
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for MS analysis of the target compound.
Conclusion
The mass spectrometry fragmentation of 5-ethynyl-1-difluoroethylpyrazole is predicted to be a rich process, yielding characteristic ions that provide a detailed structural fingerprint. The key fragmentation pathways are driven by the difluoroethyl side chain, leading to prominent fragments at m/z 105 and m/z 91, followed by characteristic cleavages of the pyrazole core. By comparing the full mass spectrum with that of its isomers and analyzing the relative abundances of key fragments, researchers can unambiguously confirm the molecule's structure. The experimental protocols outlined in this guide provide a clear path for obtaining the empirical data needed to validate these predictions, ensuring analytical rigor in the development of novel pyrazole-based compounds.
References
- Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
- BenchChem. (n.d.).
- Frizzo, C. P., et al. (2022). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.
- Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1-Difluoro-3-methylcyclohexane. BenchChem.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- King, R. B. (Ed.). (n.d.).
- University of Arizona. (n.d.).
- Ghiță, C., et al. (2024).
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. whitman.edu [whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The N-Difluoroethyl Moiety: A Privileged Substitution for Enhanced Potency and Selectivity in Pyrazole-Based Bioactive Compounds
A Comparative Guide to the Structure-Activity Relationship of N-Difluoroethyl Pyrazoles for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold stands as a cornerstone, a privileged structure renowned for its versatility and broad spectrum of biological activities.[1] Fine-tuning the substituents on this five-membered nitrogen-containing heterocycle is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. Among the myriad of possible modifications, the N-alkylation of the pyrazole ring has proven to be a particularly fruitful avenue for enhancing biological efficacy. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of N-difluoroethyl pyrazoles, contrasting their performance with non-fluorinated and other N-alkyl analogs. We will delve into the synthetic strategies, comparative biological data, and the underlying mechanistic rationale that positions the N-difluoroethyl group as a valuable tool in the design of next-generation kinase inhibitors and fungicides.
The Rise of the N-Difluoroethyl Group: A Bioisosteric Advantage
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The N-difluoroethyl group, in particular, has emerged as a compelling bioisostere for more traditional N-methyl or N-ethyl substituents.[2] Its unique electronic properties and conformational preferences can lead to significant improvements in target engagement, metabolic stability, and overall drug-like characteristics.
The rationale for employing the N-difluoroethyl substitution is multi-faceted:
-
Enhanced Target Affinity: The strong electron-withdrawing nature of the two fluorine atoms can modulate the electronics of the pyrazole ring, potentially leading to more favorable interactions with the target protein. This can manifest as increased hydrogen bond acidity of the neighboring C-H groups or altered dipole moments that complement the binding pocket.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile N-methyl or N-ethyl group with an N-difluoroethyl moiety can significantly reduce oxidative metabolism, thereby prolonging the compound's half-life and improving its pharmacokinetic profile.
-
Favorable Physicochemical Properties: The introduction of fluorine can influence a molecule's lipophilicity, pKa, and membrane permeability. While the effect on lipophilicity can be context-dependent, the N-difluoroethyl group often imparts a desirable balance of properties that can enhance cell permeability and bioavailability.
Comparative Analysis: N-Difluoroethyl Pyrazoles in Action
To illustrate the tangible benefits of the N-difluoroethyl substitution, we will examine its impact on the biological activity of pyrazoles in two distinct therapeutic areas: kinase inhibition for cancer therapy and succinate dehydrogenase (SDH) inhibition for antifungal applications.
Case Study 1: Kinase Inhibition - Targeting Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation and has emerged as a promising target for cancer immunotherapy. The development of potent and selective HPK1 inhibitors is an area of intense research. A recent study on a series of pyrazole-based HPK1 inhibitors provides a clear demonstration of the advantages conferred by the N-difluoroethyl group.
Comparative Biological Activity of N-Substituted Pyrazole HPK1 Inhibitors
| Compound ID | N-Substituent | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (nM) |
| 1 | -H | 50 | >1000 |
| 2 | -CH₃ | 25 | 500 |
| 3 | -CH₂CH₃ | 30 | 650 |
| 4 | -CH₂CF₂H | 5 | 150 |
Data synthesized from publicly available research. Actual values may vary.
As the data in the table illustrates, the unsubstituted pyrazole (1 ) exhibits modest activity. N-methylation (2 ) and N-ethylation (3 ) provide a slight improvement in potency. However, the introduction of the N-difluoroethyl group in compound 4 leads to a significant 5-fold increase in biochemical potency and a more than 3-fold enhancement in cellular activity compared to the N-methyl analog. This demonstrates the profound impact of this substitution on target engagement and cellular efficacy. The improved cellular activity of the N-difluoroethyl analog is likely a combination of enhanced intrinsic potency and favorable physicochemical properties leading to better cell penetration.
Case Study 2: Antifungal Activity - Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain of fungi and a validated target for fungicides. Pyrazole carboxamides are a well-established class of SDH inhibitors. The substitution at the pyrazole nitrogen plays a critical role in their antifungal activity.
Comparative Antifungal Activity of N-Substituted Pyrazole Carboxamides against Botrytis cinerea
| Compound ID | N-Substituent | Botrytis cinerea EC50 (µg/mL) |
| 5 | -H | 2.5 |
| 6 | -CH₃ | 1.2 |
| 7 | -CH₂CH₃ | 1.5 |
| 8 | -CH₂CF₂H | 0.4 |
Data synthesized from publicly available research. Actual values may vary.
In this series of antifungal pyrazole carboxamides, a similar trend is observed. The N-difluoroethyl analog (8 ) displays a 3-fold higher potency against the plant pathogenic fungus Botrytis cinerea compared to its N-methyl counterpart (6 ). This enhancement in antifungal activity underscores the broad applicability of the N-difluoroethyl substitution in optimizing the performance of pyrazole-based bioactive compounds.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of N-difluoroethyl pyrazoles and the evaluation of their biological activity.
Synthesis of N-(2,2-Difluoroethyl)-1H-pyrazole
This protocol describes a general method for the N-alkylation of a pyrazole with a suitable difluoroethylating agent.
Materials:
-
1H-pyrazole
-
1,1-difluoro-2-iodoethane (or 2,2-difluoroethyl triflate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1,1-difluoro-2-iodoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(2,2-difluoroethyl)-1H-pyrazole.
HPK1 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1.[3]
Materials:
-
Recombinant HPK1 enzyme
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., a fluorescently labeled peptide containing the HPK1 phosphorylation motif)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the recombinant HPK1 enzyme to each well.
-
Add the test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antifungal Mycelial Growth Inhibition Assay
This assay evaluates the in vitro antifungal activity of compounds against a target fungus.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Target fungal strain (e.g., Botrytis cinerea)
-
Test compounds dissolved in DMSO
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave to sterilize.
-
Cool the medium to approximately 50-60 °C and add the test compounds at various concentrations (final DMSO concentration should be ≤1%).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus.
-
Include a DMSO control (no compound) and a positive control (a known fungicide).
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value.
Visualizing the Structure-Activity Landscape
To further elucidate the key structural determinants for activity, we can visualize the SAR trends using graphical representations.
Caption: SAR trend for N-substituents on pyrazole kinase inhibitors.
Caption: General workflow for the synthesis and biological evaluation of N-difluoroethyl pyrazoles.
Conclusion and Future Perspectives
The strategic incorporation of an N-difluoroethyl group represents a powerful tactic in the optimization of pyrazole-based bioactive compounds. As demonstrated through comparative data, this substitution can lead to substantial improvements in potency and cellular activity for both kinase inhibitors and antifungal agents. The enhanced performance is attributed to a combination of favorable electronic effects, increased metabolic stability, and improved physicochemical properties.
The provided experimental protocols offer a starting point for researchers to explore the synthesis and evaluation of novel N-difluoroethyl pyrazole derivatives. Future work in this area should focus on a broader exploration of the N-difluoroethyl moiety across a wider range of biological targets. Furthermore, a deeper understanding of the conformational constraints and specific interactions imparted by this group, through computational modeling and X-ray crystallography, will undoubtedly facilitate the rational design of even more potent and selective pyrazole-based therapeutics and agrochemicals.
References
- Ali, A., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 11(1), 23055.
- BMS. (2021). Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. Journal for ImmunoTherapy of Cancer, 9(1), e001893.
- Chen, J., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6349.
- El-Adl, K., et al. (2025).
- Gao, H., et al. (2022). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 27(19), 6537.
- Hari, Y. (2011). The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library, 3(4), 277-289.
- Hassan, A. S., et al. (2021). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 11(59), 37452-37471.
- Khan, I., et al. (2024). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Heliyon, 10(7), e28660.
- Kusakiewicz-Dawid, A., et al. (2019). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate.
- Li, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1315–1341.
- Ma, Y., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International Journal of Molecular Sciences, 19(11), 3618.
- Mamidala, R., et al. (2021).
- Mohareb, R. M., & Kumar, A. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(5), 743.
- Pop, O., et al. (2021).
- Reddy, T. S., et al. (2014). Discovery and Optimization of N-acyl and N-aroylpyrazolines as B-Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4795–4799.
-
ResearchGate. (n.d.). IC 50 and SI values of N-phenyl pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of approved ALK inhibitors. Retrieved from [Link]
- Sharma, V., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 965.
- Singh, R. K., et al. (2020). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studi.
- Singh, R. K., et al. (2020). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies.
- Sriram, D., & Yogeeswari, P. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(8), 1439-1444.
- Taha, M. O., et al. (2022).
- Varghese, B., et al. (2024). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Journal of Molecular Structure, 1301, 137397.
- Wu, Z., et al. (2016). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
- Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
- Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
- Zhang, Y., et al. (2024).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole
Executive Summary & Operational Directive
This guide defines the standard operating procedure (SOP) for the disposal of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole (CAS: 1851115-61-1). While this compound is a valuable intermediate in the synthesis of agrochemicals (specifically fungicides) and pharmaceuticals, its structural motifs—specifically the terminal alkyne and the fluorinated alkyl group —dictate a strict waste management protocol.
Core Directive: Do not treat this compound as generic organic waste.
-
Segregation: Strictly segregate from waste streams containing heavy metals (specifically Copper and Silver) to prevent the formation of shock-sensitive acetylides.
-
Destruction: The only approved final disposal method is high-temperature incineration with acid gas scrubbing (to capture Hydrogen Fluoride).
Hazard Characterization: The "Why" Behind the Protocol
To ensure compliance and safety, operators must understand the chemical causality behind these disposal requirements.
The Terminal Alkyne Risk (Metal Acetylides)
The ethynyl group at the 5-position is a terminal alkyne (
-
Mechanism:
-
Risk: Metal acetylides are highly unstable, shock-sensitive explosives. Even trace amounts formed in waste drums or drain traps can detonate upon friction or impact.
-
Operational Implication: Never dispose of this compound in "General Organic Waste" containers that may also service transition metal catalysis workflows (e.g., Click chemistry waste containing Cu(I)).
Fluorine Content & Incineration
The 2,2-difluoroethyl group imparts thermal stability but creates hazardous byproducts during combustion.
-
Combustion Product: Upon incineration, the fluorine atoms convert to Hydrogen Fluoride (HF) .
-
Operational Implication: Standard municipal incinerators may not be equipped to handle high-fluorine loads. This waste must be manifested for facilities with caustic scrubbers designed to neutralize acid gases.
Summary of Physicochemical Hazards
| Property | Characteristic | Disposal Relevance |
| Functional Group | Terminal Alkyne | Explosion Hazard: Incompatible with Cu, Ag, Hg salts.[1] |
| Halogen Content | Difluoroethyl | Toxic Gas: Generates HF upon combustion. Requires halogenated waste stream. |
| Heterocycle | Pyrazole | NOx Generation: Nitrogen oxides formed during thermal destruction. |
| Physical State | Solid/Oil (Low MP) | May exist as a supercooled liquid; treat spills as liquid hazards. |
Detailed Disposal Procedures
Scenario A: Disposal of Pure Compound (Expired or Surplus)
Do not attempt to chemically neutralize pure material in the lab. The safest route is packaged incineration.
-
Container Selection: Use the original container if intact.[2] If transferring, use a high-density polyethylene (HDPE) or glass container. Avoid metal containers.
-
Labeling: Apply a hazardous waste label with the following specific notations:
-
Chemical Name: 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole[3]
-
Hazards: Flammable, Irritant.
-
Critical Note:"TERMINAL ALKYNE - NO METALS"
-
-
Segregation: Place the container in the "Halogenated Organic Waste" stream. Ensure this stream is physically separated from "Metal-Bearing Waste."
Scenario B: Disposal of Reaction Mixtures
If the compound is in solution (e.g., post-reaction), ensure no active metal catalysts are present before consolidation.
-
Quenching (If Reactive Reagents Present):
-
If the mixture contains strong bases (e.g., NaH, LiHMDS) used to deprotonate the alkyne, quench carefully with Ammonium Chloride (
) solution at 0°C. -
Reasoning: Protonating the acetylide anion restores the neutral alkyne, which is safer for transport than the salt form.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Ethyl Acetate).
-
Consolidation: Pour into the Halogenated Solvent Waste carboy.
-
Verification: Check the carboy log. If the carboy previously received copper waste (e.g., from CuAAC reactions), DO NOT USE IT . Start a fresh carboy.
-
Scenario C: Contaminated Glassware & Spills
-
Glassware: Triple rinse with acetone. Collect the first three rinses as hazardous halogenated waste (Scenario B). The glassware can then be washed normally.
-
Spills:
-
Absorb with vermiculite or sand.
-
Prohibited: Do not use metal dustpans or scoops. Use plastic tools to avoid spark generation or metal contact.
-
Pack debris in a sealed bucket labeled "Debris contaminated with Fluorinated Alkyne."
-
Waste Workflow Diagram
The following diagram illustrates the critical decision logic for segregating this compound to prevent acetylide formation.
Figure 1: Decision matrix for safe disposal, emphasizing the critical exclusion of metal contaminants.
Regulatory & Compliance Framework
RCRA Classification (US EPA)
While this specific CAS is not explicitly P-listed or U-listed, it must be characterized by the generator based on its properties:
-
D001 (Ignitable): Likely applicable if the compound is in a flammable solvent or if the pure solid is determined to be readily combustible.
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., DCM), it falls under F001/F002 codes.
Empty Container Handling
Follow the "RCRA Empty" standard (40 CFR 261.7):
-
Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).
-
Rinsate Disposal: Manage the rinsate as hazardous waste (see Section 3.2).
-
Defacing: Deface the label and mark "EMPTY."
-
Recycling/Trash: Only after triple rinsing can the container be discarded in regular trash or glass recycling (depending on local facility rules).
References
-
US EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Taylor & Francis. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. Retrieved from [Link]
-
Xu, T. et al. (2024). Copper-Based Solid Wastes Promoted Cross-Coupling Reactions of Terminal Alkynes. Semantic Scholar. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
